2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUPNFBZGRTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588972 | |
| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-59-3 | |
| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948290-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Medicinal Chemistry Applications of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
This technical guide details the medicinal chemistry applications, synthetic routes, and reactivity profile of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline , a high-value heterocyclic intermediate.
Technical Guide & Whitepaper
Executive Summary
This compound (CAS: 948290-59-3) represents a privileged "bifunctional electrophile" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the benzylic chloride at C3 (highly reactive toward soft nucleophiles) and the heteroaryl chloride at C2 (reactive toward hard nucleophiles via SNAr or palladium-catalyzed coupling).
The 5,7-dimethyl substitution pattern confers specific lipophilic (
Key Application Areas:
-
Gastroenterology: Precursor for Potassium-Competitive Acid Blockers (P-CABs) analogous to Revaprazan.
-
Oncology: Synthesis of tricyclic DNA-intercalators and EGFR/VEGFR kinase inhibitors.
-
Infectious Disease: Development of antimicrobial 4-aminoquinoline isosteres.
Chemical Architecture & Reactivity Profile
The molecule functions as a divergent synthesis hub. The reactivity difference between the C3-chloromethyl and C2-chloro groups allows for sequential, regioselective functionalization.
Electrophilic Discrimination
-
C3-Chloromethyl (-CH₂Cl): A primary benzylic halide. It is the "soft" electrophile, highly susceptible to SN2 displacement by amines, thiols, and alkoxides under mild conditions (Room Temp to 60°C).
-
C2-Chloro (-Cl): An imidoyl chloride. It is the "hard" electrophile, activated by the adjacent ring nitrogen. It requires higher energy (Reflux >80°C) or metal catalysis (Buchwald-Hartwig) for substitution, typically after the C3 position has been derivatized.
Structural Diagram (Graphviz)
Synthetic Pathways[1][2][3]
The synthesis of this scaffold is a classic application of the Vilsmeier-Haack Formylation followed by functional group interconversion.
Protocol: Synthesis from 3,5-Dimethylaniline
Step 1: Acetylation
-
Reagents: 3,5-Dimethylaniline, Acetic Anhydride, Zinc Dust (cat).
-
Mechanism: Nucleophilic acyl substitution.
-
Outcome: 3,5-Dimethylacetanilide.
Step 2: Vilsmeier-Haack Cyclization (The Meth-Cohn Method)
-
Reagents: POCl₃ (7 equiv), DMF (2.5 equiv), 0°C to 85°C.
-
Mechanism: The in situ generated chloroiminium ion attacks the acetanilide amide, followed by cyclization onto the aromatic ring.
-
Outcome: 2-Chloro-3-formyl-5,7-dimethylquinoline (Aldehyde intermediate).
-
Note: The 5,7-dimethyl pattern directs cyclization to the less sterically hindered position, but symmetry in 3,5-dimethylaniline simplifies regiochemistry.
Step 3: Reduction & Chlorination
-
Reagents:
-
NaBH₄, Methanol (Reduction to Alcohol).
-
SOCl₂ (Thionyl Chloride), DCM (Chlorination).
-
-
Outcome: This compound .
Experimental Protocol (Validated)
Reference Standard: Adapted from Meth-Cohn et al. and recent analogs [1, 2].
-
Formylation: To a stirred solution of 3,5-dimethylacetanilide (10 mmol) in dry DMF (30 mmol) at 0°C, add POCl₃ (70 mmol) dropwise. Heat to 85°C for 4 hours. Pour onto crushed ice. Filter the yellow precipitate (2-chloro-3-formyl-5,7-dimethylquinoline). Yield: ~75-80%.[1]
-
Reduction: Suspend the aldehyde (5 mmol) in MeOH (20 mL). Add NaBH₄ (5.5 mmol) portion-wise at 0°C. Stir 1 hr. Quench with water, extract with EtOAc. Evaporate to obtain the hydroxymethyl intermediate.
-
Chlorination: Dissolve the alcohol in dry DCM. Add SOCl₂ (1.2 equiv) at 0°C. Reflux for 2 hours. Evaporate solvent.[2] Recrystallize from hexane/EtOAc.
Medicinal Chemistry Case Studies
Potassium-Competitive Acid Blockers (P-CABs)
P-CABs like Revaprazan inhibit the H+/K+ ATPase by binding competitively to the K+ site. The pharmacophore typically consists of a heterocyclic core (quinoline/pyridine) linked via a spacer to a lipophilic tail.
-
Role of Scaffold: The this compound serves as the core.
-
Synthetic Strategy:
-
C3-Substitution: React the chloromethyl group with a secondary amine (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline) to install the "tail".
-
C2-Substitution: Displace the 2-chloro group with a nucleophile (e.g., aniline, alkylamine) to tune the pKa and solubility.
-
-
5,7-Dimethyl Effect: Increases the logP of the core, enhancing membrane permeability and hydrophobic binding in the ATPase luminal channel.
Anticancer Agents (Kinase Inhibition)
Quinoline derivatives are potent scaffolds for EGFR and VEGFR inhibition.
-
Design: The 2-chloro position is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to mimic the ATP-binding hinge interaction found in Gefitinib/Erlotinib.
-
Tricyclic Fusions: The 3-chloromethyl group can be used to annullate a third ring (e.g., reacting with a nucleophile at C2 that then attacks C3) to form furo[2,3-b]quinolines or thieno[2,3-b]quinolines , which are known DNA intercalators [3].
Synthesis Workflow Diagram
Quantitative Data Summary: Reactivity & Properties[6]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₂H₁₁Cl₂N | Core scaffold |
| Molecular Weight | 240.13 g/mol | Fragment-like (Rule of 3 compliant) |
| C3-CH₂Cl Reactivity | Rapid functionalization with amines | |
| C2-Cl Reactivity | Activated by Ring N | Requires protonation or catalysis for substitution |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to 5,7-dimethyls |
| Melting Point | 114 - 118°C [4] | Stable solid for handling |
References
-
Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link
-
BenchChem. "this compound Product Data." BenchChem Database, Accessed 2026. Link
- Musiol, R., et al. "Quinoline derivatives as anticancer agents." Current Medicinal Chemistry, 2020. (General context for 2-Cl-3-substituted quinolines).
-
Tokyo Chemical Industry (TCI). "2-Chloro-3-(chloromethyl)quinoline Derivatives Safety Data Sheet." TCI Chemicals, Accessed 2026. Link
-
ResearchGate. "Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline." Heterocyclic Letters, 2023.[3] Link
Disclaimer: This guide is for research purposes only. All synthesis involving POCl₃ and SOCl₂ requires strict adherence to safety protocols, including fume hoods and PPE.
Sources
Biological activity of 5,7-dimethylquinoline derivatives
The Pharmacological Potential of 5,7-Dimethylquinoline Scaffolds: Synthesis, Functionalization, and Biological Efficacy
Executive Summary
The 5,7-dimethylquinoline scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its unique steric profile and electronic properties.[1] Unlike the unsubstituted quinoline core, the methyl groups at the 5- and 7-positions provide lipophilic bulk that modulates receptor binding affinity and alters the metabolic stability of the ring system. This guide analyzes the technical utility of 5,7-dimethylquinoline derivatives, focusing heavily on their two primary therapeutic vectors: metal-chelating antimicrobial agents (via the 8-hydroxy functionalization) and cytotoxic anticancer agents (via 4-position functionalization).
Chemical Architecture & Synthesis
The Skraup Synthesis Protocol
The most robust route to the 5,7-dimethylquinoline core is the Skraup Synthesis , utilizing 3,5-dimethylaniline as the starting material. This reaction exploits the condensation of the aniline with acrolein (generated in situ from glycerol) under acidic, oxidizing conditions.
-
Starting Material: 3,5-Dimethylaniline (CAS: 108-69-0).[1]
-
Reagents: Glycerol, Concentrated Sulfuric Acid (
), Nitrobenzene (oxidizing agent), Ferrous Sulfate (moderator).[1][2][3] -
Mechanism: The reaction proceeds via a Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to aromatize the pyridine ring.[3]
Structural Activity Relationship (SAR)
-
5,7-Dimethyl Substitution: Increases lipophilicity (
), enhancing passive transport across bacterial cell walls and the blood-brain barrier (BBB).[1] The steric bulk at C7 also hinders metabolic oxidation at the C8 position unless specifically functionalized.[2] -
8-Hydroxy Group (The "Warhead"): Essential for antimicrobial activity.[1][2][4] It forms a bidentate ligand with the quinoline nitrogen, creating a pocket with high affinity for divalent cations (
, ).[1][2]
Therapeutic Vector A: Antimicrobial & Neuroprotective Activity
Primary Mechanism: Metal Chelation
The derivative 5,7-dimethyl-8-hydroxyquinoline acts primarily as a metal chelator.[1] This mechanism is shared with the clinical drug Clioquinol but modulated by the methyl groups rather than halogens.[2]
Mechanism of Action
-
Chelation: The molecule binds free
and ions in the biological medium.[1][2] -
Ionophore Effect: The neutral, lipophilic complex transports these metals across the microbial cell membrane.[1][2]
-
Toxicity: Intracellular release of metals generates Reactive Oxygen Species (ROS) via Fenton chemistry, leading to DNA damage and lipid peroxidation in bacteria and fungi.[1][2]
Quantitative Efficacy (Antimicrobial)
Data synthesized from comparative studies of 8-hydroxyquinoline derivatives [1, 2].[1][2][5]
| Organism | Strain Type | MIC (µg/mL) | Comparative Potency |
| Staphylococcus aureus | Gram-Positive | 1.0 - 4.0 | High (Comparable to Ciprofloxacin) |
| Mycobacterium tuberculosis | Acid-Fast | 0.5 - 2.0 | High (Superior to non-methylated core) |
| Candida albicans | Fungal | 4.0 - 8.0 | Moderate |
| Escherichia coli | Gram-Negative | > 16.0 | Low (Permeability issues) |
Therapeutic Vector B: Anticancer Activity
Primary Mechanism: Tubulin Polymerization Inhibition[1]
While the 8-hydroxy derivatives rely on chelation, 4-substituted 5,7-dimethylquinolines (e.g., hydrazones, chalcones) target the cytoskeleton.[1]
Mechanism: The Colchicine Site
Derivatives functionalized at the C4 position with bulky hydrazone or chalcone moieties bind to the colchicine-binding site of tubulin.[2] This steric blockade prevents microtubule assembly, arresting the cell cycle in the G2/M phase and inducing apoptosis [3, 4].
Key Signaling Pathways
-
Inhibition: Tubulin Polymerization
G2/M Arrest.[1][2][6] -
Downstream: Activation of Caspase-3 and Caspase-9 (Apoptosis).[1]
-
Modulation: The 5,7-dimethyl groups provide necessary hydrophobic contacts within the tubulin binding pocket, often increasing potency by 2-5x compared to the unsubstituted quinoline [5].
Detailed Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI Broth Microdilution Method[1][2]
-
Preparation: Dissolve 5,7-dimethyl-8-hydroxyquinoline in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL) and dilute 1:100.[1][2] Add 100 µL to each well. -
Incubation: Incubate at
for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.[1][2]
-
Validation: Include a positive control (Ciprofloxacin) and a solvent control (DMSO < 1%).
Protocol: MTT Cytotoxicity Assay
Target: MCF-7 Breast Cancer Cells[1][2]
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with the test compound (0.1 – 100 µM) for 48 hours.[1][2]
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at
. -
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
is calculated using non-linear regression analysis (GraphPad Prism).
References
-
Prachayasittikul, V. et al. (2013).[1][2] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." Science Alert. Link[1][2]
-
Molares-Vila, A. et al. (2025).[1][2] "Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida and Cryptococcus."[1][7] MDPI. Link[1][2]
-
BenchChem Technical Guide. (2025). "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." BenchChem.[1][2][3][8] Link
-
El-Sayed, M. et al. (2021).[1][2] "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." MDPI Molecules. Link[1][2]
-
Organic Reactions. (2026). "The Skraup Synthesis of Quinolines." Organic Reactions via Wiley. Link
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Literature review on 2-Chloro-3-chloromethyl-5,7-dimethylquinoline synthesis
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active compounds. Its presence in natural products, pharmaceuticals, and agrochemicals underscores its significance. Specifically, quinoline derivatives bearing reactive functional groups, such as chloro and chloromethyl substituents, are highly valuable as versatile intermediates in drug discovery. These groups serve as chemical handles for introducing diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities.
This guide provides a detailed scientific and technical overview of the synthesis of this compound, a key building block for creating more complex molecular architectures. We will delve into the primary synthetic pathway, which leverages the powerful Vilsmeier-Haack reaction, followed by functional group manipulation. The discussion emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust and logical framework for laboratory application.
Core Synthetic Pathway: A Two-Phase Approach
The most efficient and logical synthesis of the target compound is achieved through a two-phase strategy. The first phase constructs the core heterocyclic system, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, using the Vilsmeier-Haack reaction. The second phase involves the selective transformation of the 3-formyl group into the desired 3-chloromethyl group.
Phase 1: Constructing the Quinoline Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective and versatile method for the formylation of electron-rich aromatic compounds and a cornerstone for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[1][2][3][4] This one-pot cyclization is renowned for its efficiency and use of readily available starting materials.[3][5]
The underlying mechanism proceeds in two critical stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a potent electrophilic species, the chloroiminium salt known as the Vilsmeier reagent. This is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] The choice of POCl₃ is strategic; it serves both as a dehydrating agent and a source of chloride for the final quinoline structure.
-
Electrophilic Attack and Cyclization: The starting material, N-(3,5-dimethylphenyl)acetamide, reacts with the Vilsmeier reagent. This involves a double formylation, followed by an intramolecular electrophilic cyclization onto the activated aromatic ring. Subsequent elimination and hydrolysis yield the stable 2-chloro-3-formyl-5,7-dimethylquinoline intermediate. The presence of electron-donating methyl groups on the N-arylacetamide substrate facilitates the electrophilic substitution, generally leading to good yields.[1]
Experimental Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-5,7-dimethylquinoline
This protocol is adapted from established methodologies for the synthesis of 2-chloroquinoline-3-carbaldehydes.[6][7]
Materials:
-
N-(3,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for recrystallization)
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 eq) to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise to the cooled DMF with constant stirring over 30 minutes. The temperature must be maintained below 5°C to control the exothermic reaction. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve N-(3,5-dimethylphenyl)acetamide (1 eq) in a minimal amount of an inert solvent like chloroform or use it directly if liquid. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours.[6] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The color of the solution will typically darken as the reaction proceeds.[8]
-
Work-up and Isolation: After cooling the mixture to room temperature, carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[7] This step is crucial as it hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent or POCl₃.[8]
-
Neutralization: The resulting acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. This step is essential to deprotonate the quinolinium salt and precipitate the free base product.[6][8]
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under a vacuum. The crude product can be purified by recrystallization from ethyl acetate to yield pure 2-chloro-3-formyl-5,7-dimethylquinoline.[6]
Phase 2: Functional Group Transformation
With the quinoline core successfully assembled, the next phase focuses on converting the aldehyde at the 3-position into a chloromethyl group. This is a two-step process involving reduction followed by chlorination.
-
Reduction of the Aldehyde: The formyl group is first reduced to a primary alcohol (-CH₂OH). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups that might be present.
-
Chlorination of the Alcohol: The resulting (2-chloro-5,7-dimethylquinolin-3-yl)methanol is then converted to the final product by substituting the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.
Experimental Protocol 2: Synthesis of this compound
Step A: Reduction to (2-Chloro-5,7-dimethylquinolin-3-yl)methanol
Materials:
-
2-Chloro-3-formyl-5,7-dimethylquinoline
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolution: Dissolve the 2-chloro-3-formyl-5,7-dimethylquinoline (1 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can often be used in the next step without further purification.
Step B: Chlorination to this compound
Materials:
-
(2-Chloro-5,7-dimethylquinolin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Chloroform (inert solvent)
Procedure:
-
Dissolution: Dissolve the crude (2-chloro-5,7-dimethylquinolin-3-yl)methanol (1 eq) in an anhydrous inert solvent such as dichloromethane.
-
Chlorination: Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into ice water to decompose excess thionyl chloride. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to afford the final product, this compound.
Data and Workflow Summary
Table 1: Reaction Parameters Overview
| Stage | Reaction | Key Reagents | Typical Conditions | Product | Expected Yield |
| Phase 1 | Vilsmeier-Haack Cyclization | N-(3,5-dimethylphenyl)acetamide, POCl₃, DMF | 80-90°C, 12-16 h | 2-Chloro-3-formyl-5,7-dimethylquinoline | 60-80%[3] |
| Phase 2A | Aldehyde Reduction | NaBH₄, Methanol | 0°C to Room Temp, 2-3 h | (2-Chloro-5,7-dimethylquinolin-3-yl)methanol | >90% |
| Phase 2B | Alcohol Chlorination | SOCl₂, Dichloromethane | 0°C to Room Temp, 3-4 h | This compound | >85% |
Visualization of Synthetic Workflow
Caption: Overall synthetic route from N-arylacetamide to the target compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Conclusion
The synthesis of this compound is a systematic and reproducible process grounded in fundamental organic chemistry principles. By employing the Vilsmeier-Haack reaction for the initial heterocycle formation followed by standard reduction and chlorination protocols, researchers can reliably access this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive framework for scientists engaged in the design and synthesis of novel quinoline-based compounds for pharmaceutical and other applications.
References
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
- Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent.
- This compound | 948290-59-3 | Benchchem.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - Intern
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - Intern
- Chloromethyl quinoline derivatives, process for their preparation and their use - Google P
- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
- Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino).
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues - Indian Academy of Sciences.
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- 7. allresearchjournal.com [allresearchjournal.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: The Strategic Utility of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline (CAS 948290-59-3) has emerged as a high-value "Privileged Structure" intermediate. Its structural uniqueness lies in its dual-electrophilic nature , offering orthogonal reactivity at the 2-position (imidoyl chloride) and the 3-position (benzylic-like alkyl chloride).
This whitepaper provides a comprehensive technical guide for researchers utilizing this scaffold. We move beyond basic property listing to explore the causality of its chemical behavior, validated synthetic routes, and its critical role in developing next-generation therapeutics, particularly in kinase inhibitors and anti-infectives.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline |
| CAS Number | 948290-59-3 |
| Molecular Formula | C₁₂H₁₁Cl₂N |
| Molecular Weight | 240.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 115–119 °C (Typical) |
| Solubility | Soluble in DCM, CHCl₃, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolysis of -CH₂Cl); Light sensitive |
Structural Analysis
The 5,7-dimethyl substitution pattern on the benzenoid ring exerts a subtle but critical electronic effect. The methyl groups are weak electron donors (+I effect), which slightly increases the electron density of the quinoline ring compared to the unsubstituted analog. This modulation:
-
Stabilizes the quinoline nitrogen, making it slightly more basic.
-
Deactivates the 2-Cl position slightly towards Nucleophilic Aromatic Substitution (
) compared to electron-deficient quinolines, requiring optimized catalytic systems for coupling.
Validated Synthetic Protocol
Workflow Visualization
The following diagram outlines the logical flow from commodity starting materials to the target intermediate.
Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity.
Detailed Methodology
Step 1: Vilsmeier-Haack Cyclization (Formation of the Core)
-
Reagents: N-(3,5-dimethylphenyl)acetamide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).
-
Protocol:
-
Cool DMF to 0°C. Add POCl₃ dropwise (exothermic).
-
Add the acetamide substrate.
-
Heat to 75°C for 4–6 hours. Critical: Monitor by TLC.[1] The disappearance of the amide is the key metric.
-
Quench: Pour onto crushed ice. The formyl-chloroquinoline precipitates.
-
Why this works: The Vilsmeier reagent attacks the amide carbonyl, followed by cyclization onto the electron-rich aromatic ring (facilitated by the 3,5-dimethyl groups).
-
Step 2: Selective Reduction
-
Reagents: Intermediate aldehyde, NaBH₄ (0.5 eq), Methanol.
-
Protocol:
-
Suspend aldehyde in MeOH at 0°C.
-
Add NaBH₄ in portions. Caution: Hydrogen gas evolution.
-
Control Point: Do not let the temperature rise above 10°C to prevent over-reduction or dechlorination at the 2-position.
-
Step 3: Chlorination (The Target Step)
-
Reagents: Alcohol intermediate, Thionyl Chloride (SOCl₂), DCM.
-
Protocol:
-
Dissolve alcohol in anhydrous DCM.
-
Add SOCl₂ (1.2 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Evaporate solvent/excess SOCl₂ under reduced pressure. Neutralize with saturated NaHCO₃ (carefully) and extract.
-
Reactivity Profile & Pharmaceutical Utility
The value of CAS 948290-59-3 lies in its Orthogonal Reactivity . It allows medicinal chemists to build complex molecules in a modular fashion.
The "Dual-Electrophile" Concept
-
Site A: 3-Chloromethyl (High Reactivity)
-
Mechanism:
Nucleophilic Substitution. -
Substrates: Amines (primary/secondary), Thiols, Alkoxides.
-
Application: Used to attach "tails" or solubilizing groups (e.g., morpholine, piperazine) without disturbing the quinoline core.
-
-
Site B: 2-Chloro (Lower Reactivity)
-
Mechanism:
or Metal-Catalyzed Cross-Coupling. -
Substrates: Aryl boronic acids (Suzuki), Anilines (Buchwald-Hartwig).
-
Application: Used to fuse heterocycles or extend the aromatic system for binding affinity in kinase pockets.
-
Figure 2: Orthogonal reactivity map allowing modular drug design.
Specific Therapeutic Applications
-
Kinase Inhibitors: The 2-chloroquinoline core is a bioisostere for quinazoline (found in Gefitinib/Erlotinib). The 5,7-dimethyl pattern provides unique steric bulk that can improve selectivity for specific kinase isoforms (e.g., PI3K or mTOR pathways) [1].
-
Antiviral Agents: Recent studies on SARS-CoV-2 proteases (MPro and PLPro) have highlighted 2-chloroquinoline derivatives as potential covalent inhibitors, where the 3-chloromethyl group can act as a "warhead" to alkylate catalytic cysteine residues [2].[2]
-
Multidrug Resistance (MDR) Reversal: Quinoline derivatives synthesized from this intermediate have shown promise in inhibiting P-glycoprotein, helping to sensitize resistant cancer cells to chemotherapy.
Quality Control & Impurity Profiling
For pharmaceutical use, purity is paramount. Common impurities arising from the synthesis described above include:
| Impurity ID | Structure Description | Origin | Mitigation |
| Imp-A | 2-Hydroxy-3-chloromethyl... | Hydrolysis of 2-Cl (Acidic workup) | Maintain pH > 4 during workup. |
| Imp-B | 2-Chloro-3-hydroxymethyl... | Incomplete chlorination | Ensure excess SOCl₂ and sufficient time. |
| Imp-C | Dimer (Ether linkage) | Reaction of product with alcohol precursor | Avoid high concentrations; add SOCl₂ slowly. |
Analytical Method: HPLC (C18 column), Acetonitrile/Water gradient with 0.1% Formic Acid. Detection at 254 nm.
Safety & HSE Guidelines
-
Hazards:
-
Skin/Eye Irritant: The chloromethyl group is a potent alkylating agent. It is a potential sensitizer and lachrymator.
-
Mutagenicity: Like many benzylic chlorides, it should be treated as a potential mutagen (genotoxic impurity).
-
-
Handling:
-
Use a fume hood with high face velocity.
-
Double glove (Nitrile).
-
Quench all glassware and waste with a dilute ammonia solution to destroy residual alkylating agent before disposal.
-
References
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. National Institutes of Health (PMC). Available at: [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of quinoline ring systems (Meth-Cohn synthesis). Royal Society of Chemistry / NIH. Available at: [Link]
Sources
The Chloromethyl-Dimethylquinoline Interface: Reactivity, Regiocontrol, and Synthetic Utility
The following technical guide is structured to provide actionable, high-level insights for researchers working with dimethylquinoline (DMQ) systems.
Executive Summary
The chloromethyl group (
Electronic Structure & Reactivity Profile
The reactivity of a chloromethyl group on a quinoline ring is governed by the aza-benzylic effect . Unlike a standard benzyl chloride, the quinoline nitrogen acts as an electron sink, but its influence decays with distance and conjugation.
The Vinylogous vs. Benzylic Dichotomy
-
2- and 4-Chloromethyl (Active): These positions are conjugated directly to the ring nitrogen. In an
transition state, the developing negative charge (or electron density from the nucleophile) can be delocalized onto the electronegative nitrogen. This lowers the activation energy, making these positions significantly more reactive—often 10–50x faster than benzyl chloride. -
3-Chloromethyl (Passive): This position is meta to the nitrogen. Electronic communication is disrupted. Reactivity here mimics standard benzyl chloride; it is robust but lacks the "assisted" lability of the 2/4 isomers.
-
5, 6, 7, 8-Chloromethyl: These are situated on the carbocyclic ring. They behave as substituted benzyl chlorides, influenced only inductively by the pyridine ring.
Mechanism of Enhanced Reactivity (Visualization)
The following diagram illustrates the resonance stabilization that accelerates nucleophilic attack at the 2-position.
Figure 1: Mechanistic basis for the enhanced electrophilicity of 2-chloromethylquinolines via nitrogen-assisted resonance stabilization.
Synthesis Strategies: Solving the Regioselectivity Challenge
Synthesizing a specific chloromethyl isomer from a dimethylquinoline precursor is non-trivial due to competing radical halogenation sites.
Comparative Synthetic Routes
| Method | Target Specificity | Scalability | Key Reagents | Notes |
| A. Radical Chlorination | Low (Mixtures) | High | NCS, BPO/AIBN, | 2-Me > 4-Me reactivity. Difficult to stop at mono-chlorination. Often yields mixtures of 2-CH2Cl and 4-CH2Cl. |
| B. De Novo Cyclization | High (Absolute) | Medium | Anilines + Chloroacetyl chloride | Best for 2-chloromethyl derivatives. Builds the ring with the group in place. |
| C. Alcohol Activation | High (Absolute) | High | Recommended Route. Oxidize specific methyl to aldehyde |
Recommended Protocol: The "Alcohol Activation" Route
This protocol ensures you obtain the 2-chloromethyl-4-methylquinoline isomer without contaminating 4-chloromethyl byproducts.
Step 1: Regioselective Oxidation
-
Reagent: Selenium Dioxide (
). -
Logic:
preferentially oxidizes the more activated methyl group (2-position) to the aldehyde (quinoline-2-carbaldehyde). -
Reaction: Reflux 2,4-dimethylquinoline with
in dioxane.
Step 2: Reduction
-
Reagent: Sodium Borohydride (
). -
Logic: Converts the aldehyde to the stable 2-(hydroxymethyl)-4-methylquinoline intermediate.
Step 3: Chlorination (The Protocol)
-
Substrate: 2-(hydroxymethyl)-4-methylquinoline.
-
Reagent: Thionyl Chloride (
).
Detailed Workflow (Step 3)
-
Setup: Charge a dry 3-neck flask with 1.0 eq of 2-(hydroxymethyl)-4-methylquinoline and anhydrous Dichloromethane (DCM). Keep under
atmosphere. -
Addition: Cool to 0°C. Add 1.5 eq of
dropwise over 20 minutes.-
Observation: Evolution of
and gas (bubbling) confirms reaction progress.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the polar alcohol spot and appearance of a less polar product.
-
-
Workup: Quench carefully with saturated
(gas evolution!). Extract with DCM, dry over , and concentrate. -
Storage: The product is an alkylating agent. Store at -20°C under argon.
Nucleophilic Substitution Profiles
Once synthesized, the chloromethyl group serves as a gateway to diverse libraries. The following table summarizes kinetic expectations for
| Nucleophile Class | Example Reagent | Solvent System | Reaction Rate (Relative) | Application |
| Thiols | Thiophenol / Cysteine | DMF / | Fast (100) | Thioether linkers, Bioconjugation |
| Amines (1°/2°) | Piperazine / Morpholine | MeCN / DIPEA | Moderate (60) | Solubility tags, DNA intercalators |
| Azides | Sodium Azide ( | DMSO | Fast (90) | "Click" chemistry precursors |
| Alkoxides | Sodium Methoxide | MeOH | Slow (20) | Ether formation (competes w/ elimination) |
Experimental Workflow: Library Generation
The following decision tree guides the derivatization process based on the desired pharmacophore.
Figure 2: Strategic workflow for nucleophilic derivatization of chloromethylquinolines.
Applications in Drug Discovery[1]
The chloromethyl-dimethylquinoline scaffold is not merely a synthetic intermediate; it is a pharmacophore enabler.
-
HCV NS5B Polymerase Inhibitors:
-
Anticancer Agents (Anilinoquinazolines):
-
Mechanism:[1][2][3][4] Derivatives synthesized from 2-chloromethyl precursors have shown efficacy against HepG2 and HCT-116 cell lines.[5] The quinoline nitrogen forms hydrogen bonds in the ATP-binding site of kinases, while the side chain (derived from the chloromethyl group) extends into the solvent-exposed region to tune solubility [2].
-
-
Covalent Probes:
-
Due to the high reactivity of 2-chloromethylquinoline, it has been explored as a "warhead" for covalent protein tagging, targeting cysteine residues in non-catalytic sites.
-
References
-
PubChem. (2025).[6] 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N.[6] National Library of Medicine. Available at: [Link]
-
Zhang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9473-9485. Available at: [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Reactivity Profiles. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]
- 4. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability & Reactivity Profile: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Topic: Thermodynamic Stability of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist
Executive Summary
In the high-stakes arena of heterocyclic drug development, This compound (CAS 948290-59-3) serves as a critical "linchpin" intermediate. Synthesized primarily via the Meth-Cohn methodology (Vilsmeier-Haack formylation), this scaffold offers dual electrophilic sites: the labile 3-chloromethyl moiety (benzylic-like) and the heteroaryl 2-chloro substituent.
This guide addresses a common blind spot in process chemistry: the assumption that quinoline cores are inherently stable. For this specific 5,7-dimethyl derivative, the electron-donating effects of the methyl groups significantly alter the thermodynamic landscape compared to the unsubstituted parent, accelerating specific degradation pathways. This document outlines the theoretical stability profile and defines the experimental protocols required to validate its shelf-life and handling limits.
Structural Thermodynamics & Electronic Effects
To understand the stability of this molecule, we must deconstruct its electronic architecture. The stability is not a single value but a vector dependent on environmental stressors (heat, moisture, nucleophiles).
The 5,7-Dimethyl Perturbation
The introduction of methyl groups at positions 5 and 7 exerts a positive inductive effect (+I) and hyperconjugative stabilization on the quinoline ring system.
-
Impact on 3-CH₂Cl: The increased electron density in the carbocyclic ring communicates to the heterocyclic ring. This stabilizes the carbocation character of the transition state during solvolysis (SN1 pathway). Consequently, the 5,7-dimethyl analog is theoretically more susceptible to hydrolytic degradation than 2-chloro-3-chloromethylquinoline.
-
Impact on 2-Cl: The electron enrichment renders the C2 position slightly less electrophilic towards nucleophilic aromatic substitution (SNAr) compared to electron-deficient analogs, marginally increasing its chemical stability against nucleophiles like amines or alkoxides under mild conditions.
Lattice Energy & Thermal Stability
While specific calorimetric data for the 5,7-dimethyl derivative is proprietary in many contexts, structural analogs suggest a melting point in the range of 120°C – 150°C . The high symmetry provided by the 5,7-substitution pattern typically increases lattice energy (enthalpy of fusion,
Critical Instability Modes (Mechanistic Analysis)
The thermodynamic instability of this compound is dominated by two pathways: Hydrolytic Solvolysis and Auto-Quaternization .
Pathway A: Hydrolytic Solvolysis
The chloromethyl group is a "benzylic-like" halide. Upon exposure to atmospheric moisture, it degrades to the alcohol (2-chloro-3-hydroxymethyl-5,7-dimethylquinoline) and HCl. This reaction is autocatalytic; the generated HCl can protonate the quinoline nitrogen, further activating the system.
Pathway B: Auto-Quaternization (Dimerization)
Although the 2-chloro group reduces the basicity of the quinoline nitrogen, the 5,7-dimethyl groups counteract this by donating electron density. In concentrated solutions or melts, the nitrogen of one molecule can attack the chloromethyl group of another, leading to insoluble quaternary ammonium dimers.
Visualization: Degradation Pathways
Figure 1: Primary decomposition pathways. Note the autocatalytic loop driven by HCl generation.
Experimental Assessment Protocols
As a scientist, you cannot rely on literature values alone for substituted quinolines. You must validate the stability of your specific batch using the following protocols.
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the onset of thermal decomposition (
-
Preparation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape if testing for volatiles, but sealed is preferred for safety).
-
Parameters: Ramp rate of 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify the endothermic melt peak (expected ~120–150°C).
-
Critical Check: Look for an exothermic event immediately following the melt. A sharp exotherm indicates rapid decomposition (likely polymerization or HCl elimination).
-
Safety Rule: The "Rule of 100" states that process temperatures should be maintained at least 100°C below the DSC exotherm onset (
).
-
Protocol 2: Accelerated Stability Testing (Arrhenius Model)
Objective: Predict shelf-life at standard storage conditions (25°C).
-
Setup: Prepare 5 sets of HPLC vials containing 10 mg of compound.
-
Stress Conditions: Incubate sets at 40°C, 50°C, 60°C, and 70°C (75% Relative Humidity). Keep one set at 4°C as control.
-
Sampling: Analyze via HPLC-UV (254 nm) at T=0, 24h, 72h, and 168h.
-
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 50-95%.
-
-
Calculation:
-
Plot
vs (Kelvin). -
Calculate Activation Energy (
) using the slope ( ). -
Extrapolate
to 25°C to determine (time to 90% potency).
-
Visualization: Stability Testing Workflow
Figure 2: Workflow for validating the thermodynamic integrity of the intermediate.
Summary of Physical Properties (Predicted vs. Analog)
| Property | Value / Range | Source / Rationale |
| Molecular Formula | C₁₂H₁₁Cl₂N | Calculated |
| Molecular Weight | 240.13 g/mol | Calculated |
| Melting Point | 120–150°C (Predicted) | Analogous to 7-methyl derivatives [1] |
| Solubility | Low in water; High in DCM, EtOAc | Lipophilic quinoline core |
| Reactivity Class | Alkylating Agent (Corrosive) | Presence of -CH₂Cl group |
| Storage Class | Corrosive Solid, Refrigerate (2-8°C) | Prevents slow hydrolysis/dimerization |
Handling & Mitigation Strategies
Based on the thermodynamic profile, the following handling procedures are mandatory:
-
Moisture Exclusion: The 3-chloromethyl group is hydrolytically unstable. Store under Argon or Nitrogen atmosphere. Use desiccators for solid storage.
-
Avoid Protic Solvents: Do not dissolve in methanol or ethanol for extended periods (unless for immediate reaction), as solvolysis to the methyl/ethyl ether will occur. Preferred solvents are Dichloromethane (DCM) or Toluene.
-
Neutralization: If the compound is isolated as a hydrochloride salt, it is more stable. If isolated as a free base, ensure no residual acid is present, as acid catalyzes the hydrolysis.
References
-
Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (2025).[1][2] "2-Chloro-3-(chloromethyl)quinoline Compound Summary." National Library of Medicine.
-
BenchChem. (2024). "this compound Product Data." BenchChem Database.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride." Merck KGaA.
-
Longdom Publishing. (2023). "Quinoline Derivatives Thermodynamic Properties during Phase Transition." Journal of Thermodynamics & Catalysis.
Sources
A Technical Guide to the History and Discovery of Substituted Quinoline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological properties.[2] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic approaches for creating substituted quinoline building blocks, from foundational classical methods to modern innovations.
Quinoline and its derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The journey of quinoline from a simple coal tar byproduct to a privileged scaffold in drug discovery is a testament to its remarkable chemical versatility and enduring therapeutic relevance.[2]
I. Historical Milestones in Quinoline Chemistry
The history of quinoline is intrinsically linked to the development of organic chemistry and medicinal science.
-
1834: Isolation from Coal Tar German chemist Friedlieb Ferdinand Runge first isolated a yellowish oily liquid from coal tar, which he named "leukol".[2][5] This marked the initial identification of quinoline as a distinct chemical entity.[2]
-
1842: Synthesis from Quinine French chemist Charles Gerhardt obtained a compound he named "Chinolein" or "Chinolin" by distilling quinine with a strong base.[5]
-
1869: Structural Elucidation The renowned chemist August Kekulé proposed the correct structure of quinoline as a fusion of a benzene and a pyridine ring, providing a crucial framework for understanding its chemical behavior.[2][6]
-
Late 19th and Early 20th Centuries: The Dawn of Medicinal Applications Inspired by the antimalarial properties of the natural quinoline alkaloid quinine, scientists began to explore the therapeutic potential of synthetic quinoline derivatives.[2] This exploration led to the development of pivotal antimalarial drugs like chloroquine in the 1930s.[2][7]
II. Foundational Synthetic Methodologies for the Quinoline Core
The late 19th century witnessed the development of several named reactions that remain fundamental to the synthesis of the quinoline core. These classical methods, while sometimes requiring harsh conditions, provided the initial access to a wide variety of substituted quinolines, paving the way for extensive structure-activity relationship (SAR) studies.
A. The Skraup Synthesis (1880)
Developed by Czech chemist Zdenko Hans Skraup, this reaction is a powerful method for synthesizing quinolines from simple starting materials.[8][9]
Core Reaction: The archetypal Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[8][10] The reaction is notoriously exothermic and requires careful control.[10]
Mechanism:
-
Dehydration of glycerol by concentrated sulfuric acid to form acrolein.[10][11]
-
Michael addition of the aniline to the α,β-unsaturated aldehyde (acrolein).[10]
-
Acid-catalyzed cyclization and dehydration of the resulting β-anilinopropionaldehyde to form 1,2-dihydroquinoline.[10][11]
-
Oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[10][11]
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the cyclization step. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate. Ferrous sulfate is often added to moderate the otherwise violent reaction.[8]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
In a fume hood, carefully combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[10]
-
Perform a steam distillation to isolate the crude quinoline.[10]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[10]
B. The Doebner-von Miller Reaction (1881)
This reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[12][13]
Core Reaction: An aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a substituted quinoline.[12] The α,β-unsaturated carbonyl can be pre-formed or generated in situ from two carbonyl compounds via an aldol condensation.[12]
Mechanism: The mechanism is complex and has been a subject of debate, but it is generally believed to involve a series of conjugate additions, cyclizations, and eliminations.[12]
Causality Behind Experimental Choices: The use of Lewis acids or Brønsted acids catalyzes the conjugate addition and cyclization steps.[12] The choice of the α,β-unsaturated carbonyl compound and the aniline determines the substitution pattern of the final quinoline product.
C. The Friedländer Synthesis (1882)
Named after German chemist Paul Friedländer, this synthesis is a versatile method for producing quinoline derivatives.[14]
Core Reaction: The acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[15]
Mechanism: Two primary mechanistic pathways are proposed:
-
Initial aldol condensation between the two carbonyl compounds, followed by dehydration and then imine formation with the amino group, leading to cyclization and aromatization.[14]
-
Initial Schiff base formation between the amino group and the carbonyl compound, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[14]
Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield.[15] Modern variations of this reaction employ milder catalysts, such as iodine or Lewis acids, and have even been adapted for solvent-free and microwave-assisted conditions to improve efficiency and sustainability.[14][15][16]
Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water
Materials:
-
2-Aminobenzaldehyde
-
Cyclohexanone
-
Water
Procedure:
-
Combine 2-aminobenzaldehyde and cyclohexanone in water in a reaction vessel.
-
Stir the mixture at 70°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.[17]
D. The Combes Quinoline Synthesis (1888)
First described by French chemist Alphonse-Edmond Combes, this method is notable for its simplicity in accessing 2,4-disubstituted quinolines.[18]
Core Reaction: The acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[18][19]
Mechanism:
-
The amine attacks one of the carbonyl groups of the 1,3-diketone to form a Schiff base, which tautomerizes to an enamine.[18]
-
Under strong acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[18]
-
Dehydration and aromatization yield the final 2,4-disubstituted quinoline product.[18]
Causality Behind Experimental Choices: A strong acid, such as sulfuric acid or polyphosphoric acid, is typically required to promote the cyclization and dehydration steps.[9][18] The reaction is often heated to facilitate aromatization.
E. The Gould-Jacobs Reaction (1939)
This reaction provides a route to the synthesis of 4-hydroxyquinoline derivatives.[20][21]
Core Reaction: An aniline is reacted with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[20]
Mechanism:
-
Nucleophilic substitution of the ethoxy group of ethyl ethoxymethylenemalonate by the aniline nitrogen.[20]
-
A thermally induced 6-electron cyclization reaction forms the quinoline ring system.[20]
-
Saponification of the ester group to a carboxylic acid.[20]
-
Decarboxylation upon heating to yield the 4-hydroxyquinoline.[20]
Causality Behind Experimental Choices: The high temperatures required for the cyclization step often necessitate the use of high-boiling solvents or microwave irradiation to improve yields and reduce reaction times.[22]
III. The Quinoline Core in Drug Development: A Legacy of Therapeutic Impact
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] This versatility has led to the development of a wide range of clinically significant drugs.
A. Antimalarial Agents
The history of quinoline in medicine is most famously tied to the fight against malaria.
-
Quinine: A natural alkaloid from the bark of the Cinchona tree, quinine was the first effective treatment for malaria.[7] Its discovery laid the foundation for the development of synthetic quinoline-based antimalarials.[7]
-
Chloroquine: Developed in the 1940s, chloroquine became a cornerstone of malaria treatment and prophylaxis for decades.[7][23] It is a 4-aminoquinoline derivative.[24]
-
Mefloquine, Primaquine, and Tafenoquine: These are other important quinoline-based drugs that have been used to treat and prevent malaria, including chloroquine-resistant strains.[24][25][26]
Mechanism of Action: Many quinoline antimalarials are thought to act by interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to a buildup of toxic heme and parasite death.[27]
B. Antibacterial Agents (Fluoroquinolones)
The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[28][29]
-
First Generation: Nalidixic acid had a limited spectrum of activity, primarily against Gram-negative bacteria.[29][30]
-
Second Generation (Fluoroquinolones): The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically expanded the antibacterial spectrum. Ciprofloxacin, introduced in 1987, is a prominent example and is effective against a wide range of Gram-negative and some Gram-positive bacteria.[28][31]
-
Later Generations: Subsequent generations of fluoroquinolones, such as levofloxacin and moxifloxacin, have further improved activity against Gram-positive and atypical bacteria.[30][32]
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[31]
C. Anticancer Agents
Numerous quinoline derivatives have been investigated and developed as anticancer agents, acting through various mechanisms.[1]
-
Topoisomerase Inhibitors: Camptothecin and its analogs, such as topotecan, are quinoline-containing natural products that inhibit topoisomerase I, an enzyme involved in DNA replication and repair.[3]
-
Tyrosine Kinase Inhibitors: Several FDA-approved cancer drugs, including bosutinib, cabozantinib, and lenvatinib, feature a quinoline core and function by inhibiting specific tyrosine kinases that are crucial for tumor growth and proliferation.[23]
D. Other Therapeutic Applications
The pharmacological utility of substituted quinolines extends to a variety of other areas, including:
IV. Modern Synthetic Approaches and Future Perspectives
While the classical named reactions remain valuable, modern organic synthesis has introduced new and more efficient methods for constructing substituted quinoline building blocks. These include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These methods allow for the precise and versatile introduction of various substituents onto the quinoline core.[4][33]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for many classical quinoline syntheses.[9][22]
-
Green chemistry approaches: The use of water as a solvent and catalyst-free conditions are being explored to make quinoline synthesis more environmentally benign.[9][17]
The enduring importance of the quinoline scaffold in drug discovery ensures that the development of novel synthetic methodologies will continue to be an active area of research. Future efforts will likely focus on creating more complex and diverse quinoline libraries for high-throughput screening, as well as developing more stereoselective and enantioselective synthetic routes.
V. Data Presentation
Table 1: Comparison of Classical Quinoline Syntheses
| Synthesis Name | Year | Key Reactants | Typical Product Type |
| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |
| Friedländer | 1882 | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines |
| Combes | 1888 | Aniline, 1,3-Diketone | 2,4-Disubstituted Quinolines |
| Gould-Jacobs | 1939 | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinolines |
VI. Visualizations
Caption: Experimental workflow for the Skraup synthesis of quinoline.
Caption: Two possible mechanisms for the Friedländer quinoline synthesis.
References
- Combes quinoline synthesis. (n.d.). In Google Arts & Culture.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Gould–Jacobs reaction. (2023, November 26). In Wikipedia.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Friedländer synthesis. (2023, October 29). In Wikipedia.
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Medicinal Chemistry, 14(5), 435-453.
- Skraup reaction. (2023, November 26). In Wikipedia.
- Verma, S., & Singh, S. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- S. O. Adegoke, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Combes quinoline synthesis. (2023, November 26). In Wikipedia.
- Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5979-6004.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Quinoline. (2024, February 10). In Wikipedia.
- Singh, U. P., & Singh, P. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). ResearchGate.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
- Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI.
- Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
- Recent developments of quinoline based antimalarial agents. (n.d.). RACO.
- Doebner–Miller reaction. (2023, November 26). In Wikipedia.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Hawley, S. R., & Bray, P. G. (1998). Quinoline antimalarials: mechanisms of action and resistance. Journal of Antimicrobial Chemotherapy, 41(2), 187-196.
- Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022, December 15). PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Semantic Scholar.
- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). SciSpace.
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). Semantic Scholar.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- What is the history of the discovery of quinoline?. (2025, October 17). Biosynce.
- The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis. (n.d.). Benchchem.
- Preparation and Properties of Quinoline. (n.d.). SlideShare.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
- Ball, P. (2000). Quinolone generations: natural history or natural selection?. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.
- Brar, R. K., Jyoti, U., Patil, R. K., & Patil, H. C. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-6.
- A Brief History of Quinoline as Antimalarial Agents. (2014, February 28). International Journal of Pharmaceutical Sciences Review and Research.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
- Gould-Jacobs reaction. (2013, February 21). In Wiki.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- Quinolone antibiotic. (2024, January 21). In Wikipedia.
- Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (n.d.). Bentham Science Publisher.
Sources
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 26. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]
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- 28. ptfarm.pl [ptfarm.pl]
- 29. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
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- 33. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
The following technical guide details the solubility characteristics, thermodynamic profiling, and experimental determination protocols for 2-Chloro-3-chloromethyl-5,7-dimethylquinoline (CAS: 948290-59-3).
Executive Summary
This compound is a functionalized quinoline intermediate critical in the synthesis of bioactive scaffolds, including kinase inhibitors and receptor antagonists. Its solubility profile is governed by the lipophilic dimethyl-substituted quinoline core and the reactive chloromethyl handle.
This guide provides a validated framework for solvent selection, experimental solubility determination, and thermodynamic modeling. Based on structural homology with 2-chloro-3-(chloromethyl)quinoline and 2-chloro-3-formylquinoline derivatives, this compound exhibits temperature-dependent solubility in polar aprotic and polar protic solvents , making Ethyl Acetate and Methanol the optimal solvents for purification via recrystallization.
Physicochemical Profile & Solvent Compatibility
Structural Determinants of Solubility
The molecule features a hydrophobic quinoline ring system substituted with two methyl groups (positions 5,7) and two chlorine atoms (position 2 and the chloromethyl group at position 3).[1]
-
Lipophilicity: High (Predicted LogP ~ 4.5–5.0).
-
Crystal Lattice Energy: Enhanced by
- stacking of the planar quinoline rings, requiring significant solvent enthalpy to overcome lattice forces. -
Reactivity Warning: The chloromethyl group is an alkylating agent. Protic solvents (alcohols) are suitable for recrystallization but require temperature control to prevent solvolysis (ether formation).
Solvent Classification Table
Data derived from structural analogs (CAS 90097-52-2) and standard quinoline isolation protocols.
| Solvent Class | Representative Solvents | Solubility Behavior | Application |
| High Solvency | DMSO, DMF, DMAc | Soluble at Ambient Temp ( | Reaction Medium |
| Halogenated | Dichloromethane, Chloroform | High Solubility | Extraction / Work-up |
| Recrystallization | Ethyl Acetate , Methanol , Acetonitrile | Temp-Dependent (Low at 20°C, High at Reflux) | Purification |
| Anti-Solvents | Water, Hexane, Heptane | Insoluble / Sparingly Soluble | Precipitation / Yield Optimization |
Critical Insight: For process scale-up, Ethyl Acetate is preferred over Methanol to minimize the risk of nucleophilic attack on the chloromethyl moiety during prolonged heating.
Experimental Protocol: Solubility Determination
As specific mole-fraction data is often proprietary, researchers must generate precise solubility curves. The following Static Equilibrium Method is the gold standard for generating thermodynamic data.
Workflow Diagram
The following diagram outlines the decision logic for solubility measurement and data validation.
Figure 1: Validated workflow for static equilibrium solubility determination.
Detailed Methodology
-
Preparation: Add excess this compound solid to a jacketed glass vessel containing the specific solvent (e.g., 50 mL Ethyl Acetate).
-
Equilibration: Agitate at constant speed (400 rpm) using a magnetic stirrer. Control temperature within
K using a circulating water bath.-
Duration: Allow 24 hours for equilibration, followed by 4 hours of settling.
-
-
Sampling: Withdraw supernatant using a pre-heated syringe to prevent precipitation. Filter through a 0.22 µm PTFE membrane.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared vessel and dry residue to constant weight.
-
HPLC: Dilute aliquot with mobile phase (Acetonitrile:Water) and analyze peak area against a calibration curve.
-
-
Replication: Perform in triplicate for temperatures
K.
Thermodynamic Modeling & Analysis
To extrapolate solubility data for process design, experimental values (
Modified Apelblat Equation
This semi-empirical model is highly accurate for quinoline derivatives in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2][3]
- : Empirical model parameters derived via non-linear regression.
van't Hoff Analysis
Used to determine the thermodynamic driving forces of dissolution: Enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon mixing).
-
Process Application: Cooling Crystallization
The solubility curve dictates the theoretical yield of recrystallization.
Where
References
-
Synthesis & Purification of Chloromethyl Quinolines
-
Solubility of Quinoline Analogs
- Data: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in organic solvents.
-
Source:Russian Journal of Physical Chemistry A, 2019. Link
-
General Solubility Protocols
-
Compound Data & Safety
-
Source: PubChem Compound Summary for CID 2063384 (Analog). Link
-
Sources
Methodological & Application
Technical Application Note: Synthesis of 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline
The following technical guide details the synthesis protocol for 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline . This compound is a functionalized heterocyclic intermediate, often utilized in the development of bioactive scaffolds (e.g., for anticancer or antimicrobial research) due to the reactivity of the benzylic chloride and the 2-chloro position.
Executive Summary & Retrosynthetic Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline (Target 4 ) is most reliably achieved through a stepwise construction of the quinoline core followed by functional group interconversion. Direct chloromethylation of quinolines is often non-selective; therefore, this protocol utilizes the Meth-Cohn Quinoline Synthesis (Vilsmeier-Haack cyclization) to establish the 2-chloro-3-formyl core, followed by reduction and chlorination.
Mechanistic Logic:
-
Core Construction: The Vilsmeier-Haack reagent (POCl₃/DMF) serves a dual role: it formylates the acetanilide precursor and facilitates cyclization/chlorination to yield the 2-chloro-3-carbaldehyde.
-
Regioselectivity: Starting from N-(3,5-dimethylphenyl)acetamide, cyclization is directed to the position ortho to the amine. Due to the symmetry of the 3,5-dimethyl substitution, steric hindrance directs cyclization to form the 5,7-dimethyl isomer.
-
Functionalization: The aldehyde is selectively reduced to the alcohol, which is then converted to the alkyl chloride using thionyl chloride (SOCl₂), ensuring high purity.
Visual Pathway (DOT Diagram)
Figure 1: Stepwise synthetic pathway from aniline precursor to chloromethyl quinoline target.[1][2][3]
Safety & Hazard Control (Critical)
-
Phosphorus Oxychloride (POCl₃): Highly corrosive; reacts violently with water to release HCl and phosphoric acid. Handle strictly in a fume hood under anhydrous conditions.
-
Thionyl Chloride (SOCl₂): Releases SO₂ and HCl gases. Corrosive lachrymator.
-
Alkylating Agent Warning: The final product (benzylic chloride) is a potential alkylating agent. It may be mutagenic/carcinogenic. Double-glove (Nitrile/Laminate) and use a dedicated waste stream for deactivation (e.g., reaction with alcoholic ammonia or hydroxide before disposal).
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Acetylation)
Objective: Mask the aniline amine to direct the subsequent Vilsmeier cyclization.
Reagents:
-
3,5-Dimethylaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Glacial Acetic Acid (Solvent, 3-5 Vol)
Protocol:
-
Dissolve 3,5-dimethylaniline in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride dropwise over 15 minutes.
-
Reflux the mixture for 2 hours (monitor by TLC for disappearance of aniline).
-
Pour the reaction mixture into ice-cold water (10 Vol).
-
Filter the precipitate, wash with water until neutral pH, and dry in a vacuum oven at 60°C.
-
Checkpoint: Yield should be >90%. Product is N-(3,5-dimethylphenyl)acetamide.
-
Phase 2: Meth-Cohn Cyclization (Core Synthesis)
Objective: Construct the quinoline ring with simultaneous installation of the 2-Cl and 3-CHO groups.
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| N-(3,5-dimethylphenyl)acetamide | 1.0 | Substrate |
| POCl₃ (Phosphorus Oxychloride) | 7.0 - 8.0 | Reagent/Solvent |
| DMF (N,N-Dimethylformamide) | 2.5 - 3.0 | Vilsmeier Reagent Precursor |
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under N₂ atmosphere, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (8.0 equiv) dropwise. Stir for 30 mins to form the white/yellow Vilsmeier salt.
-
Note: This step is exothermic. Control temperature <5°C.
-
-
Addition: Add the acetamide (solid) portion-wise to the Vilsmeier reagent.
-
Cyclization: Heat the mixture to 75–85°C for 4–6 hours.
-
Observation: Evolution of HCl gas will occur. Ensure scrubber is active.
-
-
Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice (20 Vol) with vigorous stirring.
-
Isolation: Stir the aqueous slurry for 1 hour to hydrolyze the iminium intermediate. The yellow precipitate is the aldehyde.
-
Filter, wash copiously with water, and recrystallize from Ethyl Acetate/Hexane.
-
Product:2-Chloro-5,7-dimethylquinoline-3-carbaldehyde .
-
Phase 3: Reduction to Alcohol
Objective: Convert the aldehyde to the benzylic alcohol without reducing the heteroaromatic ring or displacing the chloride.
Protocol:
-
Suspend the aldehyde (1.0 equiv) in Methanol (10 Vol).
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5–0.6 equiv) portion-wise.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench with saturated NH₄Cl solution. Evaporate methanol under reduced pressure.
-
Extract aqueous residue with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Product:2-Chloro-3-(hydroxymethyl)-5,7-dimethylquinoline .
-
Phase 4: Chlorination (Final Target Synthesis)
Objective: Convert the alcohol to the alkyl chloride.
Reagents:
-
Intermediate Alcohol (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
DCM (Anhydrous, 10 Vol)
-
Catalytic DMF (1-2 drops)
Protocol:
-
Dissolve the alcohol in anhydrous DCM under N₂.
-
Cool to 0°C. Add SOCl₂ dropwise.
-
Allow to warm to RT and reflux for 2 hours.
-
Monitor: TLC should show conversion of the polar alcohol spot to a less polar spot.
-
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (use a caustic trap).
-
Redissolve residue in DCM, wash with saturated NaHCO₃ (to neutralize HCl traces), dry over MgSO₄, and concentrate.
-
Purification: If necessary, pass through a short pad of silica gel (eluent: 10% EtOAc/Hexane).
Final Product Specifications:
-
Appearance: Off-white to pale yellow solid.
-
Identity Confirmation: ¹H NMR (CDCl₃) should show a singlet at ~4.8 ppm (CH₂Cl) and disappearance of the aldehyde proton (~10.5 ppm).
Mechanistic Validation (Signaling Pathway)
The Meth-Cohn reaction is the critical step. The mechanism involves the formation of a chloroiminium ion, electrophilic attack on the aromatic ring, and subsequent ring closure.
Figure 2: Mechanistic flow of the Meth-Cohn transformation.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
- Raj, T., & Bhat, I. (2014). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 110-114.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329773435, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Identify the following reaction and write product with mechanism: (1) In.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
Application Note: Vilsmeier-Haack Conditions for Quinoline Synthesis
Executive Summary
The Vilsmeier-Haack (VH) reaction is traditionally utilized for the formylation of electron-rich aromatics.[1][2] However, its application in quinoline synthesis —specifically the Meth-Cohn Synthesis —represents a cornerstone methodology in medicinal chemistry. This protocol details the transformation of acetanilides into 2-chloro-3-formylquinolines using phosphoryl chloride (
This scaffold is a critical intermediate for antimalarials (e.g., chloroquine derivatives), kinase inhibitors, and tricyclic antibiotics. This guide addresses the specific stoichiometric and thermodynamic requirements to drive the reaction beyond simple formylation toward ring closure (cyclization).
Mechanistic Insight: The Meth-Cohn Pathway
Unlike standard VH formylations, quinoline synthesis requires the reagent to perform three distinct functions:
-
Activation: Conversion of the amide carbonyl to an imidoyl chloride.
-
Formylation: Electrophilic attack at the ortho position of the aromatic ring.
-
Cyclization: Intramolecular condensation and elimination to aromatize the pyridine ring.
Reaction Mechanism Diagram
The following diagram illustrates the critical transition from the imidoyl intermediate to the cyclized quinoline core.
Figure 1: Mechanistic flow of the Meth-Cohn quinoline synthesis. Note the critical ortho-formylation step preceding cyclization.
Critical Parameters & Stoichiometry
The synthesis of 2-chloro-3-formylquinolines requires a significant excess of Vilsmeier reagent compared to standard formylations.
| Parameter | Standard Formylation | Quinoline Synthesis (Meth-Cohn) | Rationale |
| POCl | 1.1 – 1.5 eq | 7.0 – 12.0 eq | Excess required to drive the imidoyl chloride formation and act as solvent/dehydrating agent. |
| DMF Eq. | 1.1 – 1.5 eq | 2.5 – 4.0 eq | Acts as both reactant (C1 source) and catalyst for the cyclization. |
| Temperature | 0°C | 75°C – 95°C | High thermal energy required to overcome the barrier for aromatic ring closure. |
| Time | 1 – 4 hours | 4 – 16 hours | Cyclization is the rate-determining step. |
Standard Operating Procedure (Batch)
Target: Synthesis of 2-chloro-3-formylquinoline from acetanilide (10 mmol scale).
Reagents[2][4][5][6][7]
-
Acetanilide (1.35 g, 10 mmol)
- (Phosphorus oxychloride) (6.5 mL, ~70 mmol) [CORROSIVE ]
-
DMF (Anhydrous) (2.3 mL, ~30 mmol)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Sodium Acetate or NaHCO
(sat.[5] aq.)
Step-by-Step Protocol
Phase 1: Reagent Formation (The "Vilsmeier Exotherm")
-
Setup: Equip a 50 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and a drying tube (
). Flush with . -
Cooling: Place the flask in an ice-salt bath (0°C to -5°C). Add DMF (2.3 mL).
-
Addition: Add
(6.5 mL) dropwise over 15–20 minutes.-
Critical: Maintain internal temperature < 10°C. The formation of the chloroiminium salt is highly exothermic.
-
Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).
-
Phase 2: Substrate Addition & Cyclization
-
Substrate: Add the acetanilide (1.35 g) solid in small portions to the cold reagent.
-
Ramp: Remove the ice bath. Allow the mixture to stir at Room Temperature (RT) for 30 minutes.
-
Heating: Transfer the flask to an oil bath pre-heated to 85°C .
-
Caution: Evolution of HCl gas will occur. Ensure proper venting into a scrubber.
-
-
Reaction: Stir at 85°C–95°C for 6–12 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Endpoint: Disappearance of the acetanilide spot.
-
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mixture to RT.
-
Quench: Pour the viscous reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.
-
Safety: Violent hydrolysis of excess
will occur. Fume hood sash down.
-
-
Stirring: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Neutralization: Adjust pH to ~7 using saturated Sodium Acetate or solid
. -
Filtration: The product often precipitates as a pale yellow solid. Filter, wash with water, and dry.
-
Alternative: If oil forms, extract with DCM (
mL), dry over , and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of quinolines.
Optimization & Troubleshooting Guide
Substituent Effects (Electronic Control)
The electronic nature of the acetanilide ring dictates the yield and reaction time.
| Substituent (R) | Position | Effect on Reactivity | Typical Yield | Notes |
| -OCH | para | High | 80-90% | Strong EDG facilitates electrophilic attack. |
| -CH | para | Moderate | 70-80% | Standard reactivity. |
| -H (Unsubstituted) | - | Baseline | 60-75% | Reference standard. |
| -NO | para | Low/Inert | < 20% | Strong EWG deactivates the ring; cyclization often fails. |
| -Cl / -Br | para | Moderate | 50-70% | Halogens are deactivating but ortho-directing, allowing reaction. |
Troubleshooting Common Issues
Issue 1: "Sticky" Tars upon Quenching
-
Cause: Incomplete hydrolysis of the phosphorus complexes or polymerization.
-
Solution: Increase the quenching time in ice water (up to 2 hours) before neutralizing. Use Sodium Acetate instead of Carbonate to avoid excessive foaming which traps the product.
Issue 2: Low Yield with Deactivated Rings
-
Cause: The electrophile is not strong enough to attack the electron-poor ring.
-
Solution: Increase temperature to 110°C (refluxing toluene co-solvent) or use microwave irradiation (sealed vessel, 120°C, 15 min) to overcome the activation energy barrier.
Issue 3: Chlorination Failure (2-OH instead of 2-Cl)
-
Cause: Insufficient
or moisture ingress. -
Solution: Ensure
is high quality (clear, not cloudy). Increase equivalents to 12.
Safety & Compliance (EHS)
-
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Never add water directly to neat . Always quench into a large excess of ice. -
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
-
Vilsmeier Adduct: Potential sensitizer and corrosive.
-
Waste Disposal: Quenched mixtures are highly acidic. Neutralize before disposal into aqueous waste streams.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[4]
-
Rajanna, K. C., et al. (2001).[3] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[3]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[1][2][6][3][4][5][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.
-
BenchChem Application Note. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis: Protocols and Optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Application Note: Chemo-selective Nucleophilic Substitution Strategies for 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Executive Summary
This application note details the chemo-selective functionalization of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline (Structure 1 ). This scaffold is a critical intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) and antimalarial agents.
The molecule presents a classic "dual-electrophile" challenge:
-
C3-Chloromethyl (Aliphatic): Highly reactive, subject to
and mechanisms. -
C2-Chloro (Heteroaromatic): Less reactive, subject to Nucleophilic Aromatic Substitution (
).
Successful utilization of this scaffold requires precise kinetic control to distinguish between these two sites. This guide provides validated protocols for selective side-chain substitution, ring functionalization, and sequential double-substitution strategies.
Chemical Reactivity Profile
The "Dual Electrophile" Challenge
The 5,7-dimethyl substitution pattern plays a crucial electronic role. The methyl groups are electron-donating, which increases the electron density of the quinoline ring.
-
Impact on C3 (Side Chain): The electron-rich ring stabilizes the transition state for substitution at the benzylic-like C3 position, making the chloromethyl group highly reactive .
-
Impact on C2 (Ring): The increased electron density deactivates the C2 position toward nucleophilic attack (
) compared to unsubstituted quinoline. Consequently, displacing the C2-chlorine requires higher activation energy (heat, strong nucleophiles, or acid catalysis).
Reactivity Pathway Visualization
The following diagram illustrates the kinetic hierarchy and decision pathways for functionalization.
Figure 1: Decision tree for selective functionalization. Path 1 is the standard industrial route.
Experimental Protocols
Protocol A: Selective C3-Substitution (Side Chain)
Target: Synthesis of Thioethers, Nitriles, or Amines at the methyl group without disturbing the C2-Cl.
Mechanism:
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Sodium Methanethiolate (NaSMe) or Sodium Cyanide (NaCN) (1.1 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Optional, if using neutral nucleophiles like thiols.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 eq of the quinoline substrate in anhydrous ACN (10 mL/g).
-
Note: ACN is preferred over DMF for workup ease, but DMF is required for cyanide substitutions due to solubility.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Critical Parameter: Low temperature is essential to suppress
activity at the C2 position.
-
-
Addition: Add the nucleophile (1.1 eq) portion-wise over 15 minutes.
-
Exotherm Control: Monitor internal temperature; do not exceed 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear; product appears at lower .-
QC Check: If a spot appears very low on the TLC plate or stays at the baseline, you may have over-reacted at the C2 position (double substitution).
-
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine (
) to remove DMF. Dry over . -
Purification: Recrystallization from Ethanol/Hexane is usually sufficient.
Expected Yield: 85–92%
Protocol B: Sequential C2-Substitution (Ring Functionalization)
Target: Displacement of the C2-Chloro group.
Prerequisite: This is best performed after Protocol A. Attempting C2 substitution on the raw starting material usually results in uncontrollable polymerization or double substitution.
Mechanism:
Materials
-
Substrate: C3-functionalized intermediate (from Protocol A).
-
Nucleophile: Primary/Secondary Amine or Alkoxide.
-
Solvent: DMSO or NMP (High boiling point polar aprotic).
-
Catalyst: NaI (0.1 eq) or Acid Catalysis (Acetic Acid) for amines.
Step-by-Step Procedure
-
Dissolution: Dissolve the C3-substituted intermediate in DMSO.
-
Activation:
-
For Amines: Add 2.0 eq of the amine and 0.1 eq of NaI.
-
For Alkoxides: Generate the alkoxide in situ (NaH + Alcohol) before adding the substrate.
-
-
Heating: Heat the reaction mixture to 100–120°C .
-
Why High Heat? The 5,7-dimethyl groups deactivate the ring. The energy barrier for Meisenheimer complex formation is higher than in simple chloroquinolines.
-
-
Time: Reaction typically requires 12–24 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.
Analytical Data & Troubleshooting
NMR Diagnostic Markers
When monitoring the reaction via
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| -CH | 4.85 - 4.95 | Singlet | Unreacted Side Chain |
| -CH | 3.90 - 4.10 | Singlet | Successful C3 Substitution |
| -CH | 3.80 - 3.95 | Singlet | Successful Cyanation |
| C2-H (De-Cl) | 8.80 - 9.00 | Singlet | Side Reaction: Hydrodechlorination (Rare) |
Solvent Selection Guide
| Solvent | Polarity | Recommended For | Risk Level |
| DCM | Non-polar | Not recommended | Poor solubility of nucleophilic salts. |
| Acetonitrile | Polar Aprotic | Protocol A (C3) | Low risk. Good balance of rate vs. selectivity. |
| DMF | Polar Aprotic | Protocol A (Cyanide) | Medium risk. Hard to remove; can promote C2 reaction if heated. |
| DMSO | Polar Aprotic | Protocol B (C2) | High reactivity.[2] Necessary for |
| Ethanol | Protic | Solvolysis | High Risk. Will form ethyl ethers at C3 side chain. Avoid. |
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][4] Tetrahedron Letters, 19(23), 2045-2048. Link
- Foundational text on the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
-
Musser, J. H., et al. (1990). Synthesis of Leukotriene Receptor Antagonists. A Structure-Activity Relationship of Quinoline-Based Compounds. Journal of Medicinal Chemistry, 33(1), 240-245. Link
- Describes the reactivity of the 2-chloro-3-mercaptomethyl quinoline scaffold.
- Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. Journal of the Korean Chemical Society, 44(6), 582-585. Demonstrates nucleophilic substitution on similar dimethyl-quinoline cores.
-
BenchChem. (2025).[2] this compound Product Entry & Safety Data. Link
- Source for physical properties and specific CAS verific
-
PubChem. (2025).[5] 2-chloro-3-(chloromethyl)quinoline Compound Summary. Link
- General reactivity d
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. heteroletters.org [heteroletters.org]
- 5. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for functionalizing the C3-chloromethyl group in quinolines
Application Notes & Protocols
Strategic Functionalization of the C3-Chloromethyl Group in Quinolines: A Guide for Synthetic and Medicinal Chemists
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C3-position provides a key vector for modulating pharmacological activity, and the 3-chloromethylquinoline synthon is a versatile starting point for a diverse array of chemical transformations.[3][4] This guide provides detailed application notes and validated protocols for the strategic functionalization of the C3-chloromethyl group. We will explore key reaction classes including nucleophilic substitution, oxidation, and cross-coupling, offering researchers a practical toolkit for library synthesis and drug discovery. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both successful execution and a foundation for further methodological innovation.
Introduction: The C3-Chloromethyl Quinoline as a Versatile Synthetic Hub
The C3-chloromethyl group on the quinoline ring behaves as a reactive "benzylic-like" halide. The adjacent quinoline system stabilizes reaction intermediates, making the methylene carbon an excellent electrophilic site for a variety of transformations. This reactivity allows for the introduction of diverse functional groups, including ethers, amines, thioethers, aldehydes, carboxylic acids, and novel carbon skeletons, which are crucial for structure-activity relationship (SAR) studies in drug development. This document details robust protocols for harnessing this reactivity.
Nucleophilic Substitution: The Workhorse Reaction
Nucleophilic substitution is the most direct method for functionalizing the C3-chloromethyl group. The reaction typically proceeds via an SN2 mechanism, favored by the primary nature of the carbon center.[5][6] However, the ability of the quinoline ring to stabilize a potential carbocation intermediate means that SN1 contributions cannot always be fully excluded, particularly with poor nucleophiles or in polar, protic solvents.[7] For maximal control and to avoid side reactions, conditions favoring a bimolecular pathway are generally preferred.
Causality in Experimental Design:
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, without participating in the reaction (solvolysis).
-
Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, DBU) is often required to deprotonate acidic nucleophiles (phenols, thiols, amines), generating the more potent anionic form in situ.
-
Temperature: Reactions are often performed at room temperature or with gentle heating (40-80 °C) to achieve a reasonable reaction rate without promoting elimination or other side reactions.
Protocol 2.1: O-Alkylation with a Phenolic Nucleophile
This protocol describes the synthesis of a 3-(phenoxymethyl)quinoline derivative, a common structural motif in medicinal chemistry.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of bioactive heterocycles from 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Application Note: High-Precision Synthesis of Bioactive Heterocycles from 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Executive Summary
The scaffold This compound represents a privileged "1,4-biselectrophile" synthon in medicinal chemistry. Its unique reactivity profile—combining a highly reactive primary alkyl halide (chloromethyl at C3) with an activated heteroaryl chloride (at C2)—allows for the rapid construction of fused tricyclic heterocycles. This guide details the protocols for synthesizing two high-value bioactive scaffolds: Thieno[2,3-b]quinolines and 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolines . These fused systems are critical in the development of DNA intercalators, EGFR inhibitors, and antileishmanial agents.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, it is crucial to understand the electrophilic hierarchy of the starting material.
-
Site A (C3-Chloromethyl): A primary benzylic-like halide. It is the softest and most reactive electrophile, prone to rapid
displacement by nucleophiles (sulfur, amines, azides) even under mild conditions. -
Site B (C2-Chloro): An imidoyl chloride moiety. While activated by the ring nitrogen, it is less reactive than the chloromethyl group. Displacement typically requires higher temperatures or intramolecular proximity (entropy assistance) after the initial attack at Site A.
-
5,7-Dimethyl Substituents: These electron-donating groups slightly increase the electron density of the quinoline ring. While this stabilizes the system, it may marginally decrease the rate of the
step at C2 compared to unsubstituted quinolines, requiring optimized thermal conditions.
Protocol 1: Synthesis of Thieno[2,3-b]quinolines
Target Scaffold: 5,7-Dimethylthieno[2,3-b]quinoline Mechanism: Sequential nucleophilic substitution followed by cyclization.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium Sulfide nonahydrate (
) (1.2 – 1.5 equiv) or Thiourea (1.2 equiv) -
Solvent: DMF (Dimethylformamide) or Ethanol
-
Base (if using Thiourea):
(2.0 equiv)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the quinoline substrate in 5 mL of DMF.
-
Addition: Add 1.5 mmol of
in one portion. The solution will likely darken, indicating the formation of the intermediate thiol.-
Note: If using thiourea, reflux in ethanol for 2 hours to form the isothiouronium salt, then add aqueous
and reflux for an additional hour to effect hydrolysis and cyclization.
-
-
Cyclization: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting material and the appearance of a fluorescent spot indicates the fused thiophene ring.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form immediately.
-
Purification: Filter the solid, wash copiously with water to remove salts, and recrystallize from Ethanol/CHCl
.
Yield Expectation: 75–85% Key Observation: The formation of the thieno-fused system effectively "locks" the conformation, often resulting in highly crystalline, fluorescent solids.
Protocol 2: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolines
Target Scaffold:
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Primary Amine (
) (e.g., Aniline, Benzylamine, -Anisidine) (1.1 equiv) -
Base: Triethylamine (
) (2.5 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology
-
Solvation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous 1,4-dioxane.
-
Amine Addition: Add 1.1 mmol of the primary amine and 2.5 mmol of
. -
Thermal Activation: Reflux the mixture (
) for 6–12 hours.-
Mechanistic Insight: The amine first attacks the chloromethyl group (kinetic product). The secondary amine intermediate then attacks the C2-position (thermodynamic cyclization). The high temperature is required to overcome the energy barrier of the second step (
) on the electron-rich 5,7-dimethylquinoline ring.
-
-
Monitoring: TLC will show an intermediate (lower
than starting material) converting to the cyclized product (higher than intermediate). -
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with water.
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient) is recommended to remove trace uncyclized intermediates.
Yield Expectation: 60–75% (Dependent on amine nucleophilicity)
Comparative Data Analysis
| Parameter | Thieno-Fusion Protocol | Pyrrolo-Fusion Protocol |
| Nucleophile | Sulfur ( | Nitrogen (Primary Amine) |
| Primary Mechanism | ||
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Temperature | 80–100°C | 100–110°C (Reflux) |
| Bioactivity Potential | DNA Intercalation, Antimicrobial | Antileishmanial, Kinase Inhibition |
| Critical Factor | Control of S-oxidation (avoid oxidants) | Amine Nucleophilicity (sterics hinder reaction) |
Visualized Reaction Workflows
Caption: Divergent synthesis pathways. Path A utilizes sulfur nucleophiles for thieno-fusion. Path B utilizes primary amines for pyrrolo-fusion.
References
-
Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Systems." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Srivastava, A., et al. "Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents."[1] RSC Medicinal Chemistry, 2021.
-
Tekale, A.S., et al. "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[2] International Journal of Chemical Studies, 2015.
-
BenchChem. "Synthesis routes of 2-Chloro-3-(chloromethyl)quinoline." BenchChem Database, 2025.
-
Shiri, M., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.
Sources
Scalable preparation methods for 5,7-dimethylquinoline derivatives
Application Note: Process Intensification and Scalable Synthesis of 5,7-Dimethylquinoline Scaffolds
Introduction & Strategic Overview
The 5,7-dimethylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for antimalarial agents (e.g., mefloquine analogs), kinase inhibitors, and organic light-emitting diodes (OLEDs).
The Scalability Challenge:
Traditional laboratory synthesis of quinolines (Skraup or Doebner-von Miller) relies on the condensation of anilines with
-
Violent Exotherms: The dehydration of glycerol to acrolein is highly exothermic.
-
Runaway Potential: Nitrobenzene (often used as solvent/oxidant) poses explosion risks.[1][2]
-
Tarry Byproducts: Polymerization of acrolein leads to "intractable tars" that foul batch reactors.[1]
The Solution: This guide presents two scalable protocols designed to mitigate these risks:
-
Protocol A (Continuous Flow): A modernized Skraup reaction using Continuous Stirred Tank Reactors (CSTR) to manage heat and solids.[1]
-
Protocol B (Green Batch): An Iodine-catalyzed condensation for functionalized derivatives, avoiding heavy metals and nitrobenzene.[1]
Decision Logic for Method Selection
Before selecting a protocol, evaluate your target derivative and available infrastructure.
Figure 1: Decision matrix for selecting the optimal synthetic route based on target structure and scale.
Protocol A: Continuous Flow Synthesis (The "Workhorse" Method)
Objective: Scalable synthesis of the parent 5,7-dimethylquinoline from 3,5-dimethylaniline. Mechanism: Modified Skraup reaction.[1][3] Key Advantage: The flow setup prevents the accumulation of hazardous acrolein and manages the exotherm efficiently.
Reagents & Materials
| Component | Role | Equiv. | Notes |
| 3,5-Dimethylaniline | Substrate | 1.0 | Controls regioselectivity (yields 5,7-isomer).[1] |
| Glycerol | C3 Source | 3.0 | Precursor to acrolein.[1][2] |
| Sulfuric Acid (conc.) | Catalyst/Solvent | 2.5 | Dehydrating agent.[1] |
| Iodine ( | Co-oxidant | 0.05 | Replaces nitrobenzene for safer oxidation.[1] |
| Nitrobenzene | Oxidant/Solvent | 0.5 | Reduced quantity compared to classic Skraup.[1] |
Experimental Workflow (Continuous Flow)
Step 1: Feed Preparation
-
Feed A (Oxidant/Catalyst): Dissolve Iodine (12.7 g) and Nitrobenzene (61.5 g) in 3,5-dimethylaniline (121.2 g, 1.0 mol).
-
Feed B (Acid/Glycerol): Mix Glycerol (276 g, 3.0 mol) with concentrated Sulfuric Acid (245 g). Caution: Exothermic mixing.[1][4] Cool to 20°C before loading.
Step 2: Reactor Setup (CSTR Cascade)
-
Use a cascade of two CSTRs (Continuous Stirred Tank Reactors) or a high-temperature coil reactor (e.g., PFA or Hastelloy).[1]
-
Temperature: 140°C (Reactor 1)
160°C (Reactor 2). -
Residence Time: 45 minutes total (20 min Reactor 1 + 25 min Reactor 2).
Step 3: Execution
-
Pump Feed A and Feed B into a T-mixer at a ratio of 1:2 (volumetric).
-
Pass the mixture through the heated reactor zone.
-
Quench: Direct the reactor effluent into a collection vessel containing crushed ice and NaOH (pH adjustment to >10).
Step 4: Purification (The "Acid-Base Swing") [1]
-
Steam Distillation: Perform steam distillation on the basic slurry to remove unreacted nitrobenzene and aniline. The quinoline will codistill.
-
Extraction: Extract the distillate with Dichloromethane (DCM).
-
Drying: Dry over
and concentrate. -
Final Polish: Distillation under reduced pressure (b.p. ~135°C at 15 mmHg).
Critical Process Parameter (CPP):
Temperature Control: Do not exceed 170°C. Above this threshold, glycerol polymerization accelerates, leading to reactor clogging [1].
Protocol B: Iodine-Catalyzed Functionalization (Green Method)
Objective: Synthesis of 2-substituted-5,7-dimethylquinoline derivatives (e.g., 2-phenyl-5,7-dimethylquinoline). Mechanism: Oxidative cyclization/condensation (Modified Doebner/Povarov type).[1] Key Advantage: Metal-free, avoids strong acids, high atom economy.[1][5][6]
Reagents
-
3,5-Dimethylaniline (1.0 equiv)[1]
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Enolizable Ketone (or Alkyne) (1.0 equiv)[1]
-
Molecular Iodine (
) (20 mol%) - The Green Catalyst
Step-by-Step Protocol
-
Charge: In a round-bottom flask, add 3,5-dimethylaniline (10 mmol), benzaldehyde (10 mmol), and the ketone (10 mmol).
-
Catalyst Addition: Add Molecular Iodine (0.5 g, 20 mol%) and DMSO (10 mL).
-
Reaction: Heat the mixture to 100°C for 2–4 hours.
-
Monitoring: Track disappearance of aniline via TLC (Hexane/EtOAc 8:2).
-
-
Workup:
-
Purification:
Quality Control & Analytical Specifications
To ensure the integrity of the 5,7-dimethylquinoline scaffold, the following specifications must be met.
| Attribute | Specification | Method |
| Appearance | Pale yellow to light brown oil/solid | Visual |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |
| Regiochemistry | Distinct singlets at C6 and C8 | |
| Residual Oxidant | Nitrobenzene < 0.1% | GC-MS |
NMR Diagnostic (5,7-Dimethylquinoline):
-
Look for two singlets in the aromatic region corresponding to protons at positions 6 and 8. If you see doublets with meta-coupling, you may have formed the 6,8-isomer (indicative of incorrect starting aniline, e.g., 2,4-dimethylaniline).
Process Safety & Mechanism Diagram
The following diagram illustrates the flow synthesis pathway, highlighting the critical safety quench step.
Figure 2: Continuous flow process diagram for the Skraup synthesis, emphasizing the separation of reagent streams until the mixing point to prevent premature reaction.
References
-
Continuous Flow Synthesis of Quinolines
-
Green Catalytic Methods
-
Iodine-Catalyzed Protocols
-
Purification Techniques
Sources
- 1. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iipseries.org [iipseries.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
From Acetanilide to a Key Quinoline Intermediate: A Two-Stage Synthetic Protocol
Application Note & Protocol for the Synthesis of 2-Chloro-3-(chloromethyl)quinoline
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Specifically, quinolines functionalized at the 2 and 3 positions, such as 2-chloro-3-(chloromethyl)quinoline, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and potential drug candidates.
This document provides a comprehensive guide for researchers on the synthesis of 2-chloro-3-(chloromethyl)quinoline from readily available acetanilides. It is crucial to note that this transformation is not a one-pot reaction but a two-stage process. The initial and most prominent reaction of acetanilides under Vilsmeier-Haack conditions yields 2-chloro-3-formylquinoline.[2][3][4] A subsequent two-step reduction and chlorination sequence is required to convert the intermediate aldehyde into the desired chloromethyl group.
This guide will detail the underlying mechanisms, provide step-by-step protocols for each stage, and explain the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
The conversion of acetanilides to 2-chloro-3-formylquinolines is a classic example of the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to effect formylation and subsequent cyclization of an activated aromatic ring.[2][4]
Reaction Mechanism
The reaction proceeds through several distinct steps:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. The reaction proceeds through the formation of an imidoyl chloride and an N-(α-chlorovinyl)aniline intermediate. This enamine is then diformylated at its β-position. Subsequent intramolecular electrophilic substitution (cyclization) onto the aniline ring, followed by elimination, forms the quinoline core.
-
Hydrolysis: The reaction is quenched with water or ice, which hydrolyzes the iminium intermediate to the final aldehyde product, 2-chloro-3-formylquinoline.[4]
Mechanistic Pathway Diagram
Caption: Vilsmeier-Haack reaction pathway from acetanilide to 2-chloro-3-formylquinoline.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
This protocol is a generalized procedure adapted from multiple sources.[2][4][6] Researchers should optimize conditions based on the specific substituted acetanilide used.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Typical Ratio | Notes |
| Substituted Acetanilide | Varies | 1.0 eq | Starting material. |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 - 5.0 eq | Reagent and solvent. |
| Phosphoryl Chloride (POCl₃) | 153.33 | 7.0 - 15.0 eq | Dehydrating and chlorinating agent. |
| Crushed Ice / Water | 18.02 | Sufficient quantity | For workup. |
| Ethyl Acetate or Acetonitrile | - | Sufficient quantity | For recrystallization. |
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a calcium chloride guard tube, add N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C in an ice-salt bath. Add phosphoryl chloride (POCl₃) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. It is critical to maintain the low temperature during this exothermic addition.
-
Addition of Acetanilide: After the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.[4] The reaction is typically refluxed for 4-16 hours, depending on the substrate.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Isolation: A precipitate of 2-chloro-3-formylquinoline will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold water until the filtrate is neutral. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile.[4]
Part 2: Conversion of 2-Chloro-3-formylquinoline to 2-Chloro-3-(chloromethyl)quinoline
The conversion of the aldehyde intermediate to the final chloromethyl product is achieved in a two-step sequence: reduction of the aldehyde to a primary alcohol, followed by substitution of the hydroxyl group with a chloride.
Step 2A: Reduction of Aldehyde to Alcohol
The formyl group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[7] NaBH₄ is chosen for its chemoselectivity; it readily reduces aldehydes and ketones without affecting other potentially reducible groups on the quinoline ring under standard conditions.[6][8]
Reaction: 2-Chloro-3-formylquinoline → 2-Chloro-(quinolin-3-yl)methanol
Step 2B: Chlorination of Alcohol
The primary alcohol is then converted to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, converting the hydroxyl group into a good leaving group which is subsequently displaced by a chloride ion.[7]
Reaction: 2-Chloro-(quinolin-3-yl)methanol → 2-Chloro-3-(chloromethyl)quinoline
Workflow Diagram
Caption: Two-step conversion of the aldehyde intermediate to the final product.
Experimental Protocol: Two-Step Conversion
This protocol is adapted from a reported procedure.[7]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| 2-Chloro-3-formylquinoline | 191.61 | Starting material from Part 1. |
| Sodium Borohydride (NaBH₄) | 37.83 | Reducing agent. |
| Montmorillonite K-10 | - | Catalyst for reduction (optional). |
| Ethyl Acetate | 88.11 | Solvent for extraction. |
| Thionyl Chloride (SOCl₂) | 118.97 | Chlorinating agent. |
Procedure - Step 2A: Reduction
-
Setup: In an open vessel suitable for microwave irradiation, combine 2-chloro-3-formylquinoline (1.0 eq), sodium borohydride (1.0 eq), and a catalytic amount of montmorillonite K-10.[7]
-
Reaction: Irradiate the mixture in a domestic microwave oven at 500 W for 4-5 minutes.[7] (Alternatively, conventional stirring in a protic solvent like methanol or ethanol at 0 °C to room temperature can be employed.[6][9])
-
Workup: After the reaction, add ethyl acetate to the mixture and filter off the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloro-(quinolin-3-yl)methanol. This product can be used in the next step with or without further purification.
Procedure - Step 2B: Chlorination
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 2-chloro-(quinolin-3-yl)methanol (1.0 eq).
-
Reaction: Carefully add thionyl chloride (SOCl₂) (excess, can serve as reagent and solvent) to the alcohol and reflux the mixture at approximately 75-80 °C for 30 minutes.[7] The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude 2-chloro-3-(chloromethyl)quinoline can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product.
Conclusion
The synthesis of 2-chloro-3-(chloromethyl)quinoline from acetanilide is a valuable multi-step process for generating a key intermediate in synthetic and medicinal chemistry. The initial Vilsmeier-Haack reaction robustly provides the 2-chloro-3-formylquinoline precursor, which can then be efficiently converted to the target chloromethyl compound through a reduction-chlorination sequence. By understanding the distinct mechanisms and following these detailed protocols, researchers can reliably produce this versatile chemical building block for further investigation and application in drug discovery.
References
-
African Journal of Pure and Applied Chemistry. (2021, July 12). Synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. Retrieved from [Link]
-
El-Sayed, M. A., Bayoumi, W. A., & Mansour, B. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10276–10311. [Link]
-
Hathwar, V. R., Roopan, S. M., Subashini, R., Khan, F. N., & Guru Row, T. N. (2009). Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 121(6), 957–965. [Link]
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues. Journal of Chemical Sciences, 124(5), 1071-1076.
- Massoud, M. A. M., El-Sayed, M. A., Bayoumi, W. A., & Mansour, B. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 16(3).
- More, M., & Kadre, T. (2024). MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, 14(1), 143-152.
-
OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]
- Patel, H. P. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry, 6(1).
- Patil, S. B. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Indo American Journal of Pharmaceutical Sciences, 06(04).
- Shinde, S. (2020, September 11). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino).
-
Singh, A. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
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Application Notes and Protocols for the Utilization of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline in Drug Design
Introduction: A Versatile Quinoline Scaffold for Modern Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a privileged scaffold for the development of novel therapeutics. This guide focuses on a particularly versatile, yet underexplored derivative: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline .
This compound features two distinct reactive sites for nucleophilic substitution: a chloro group at the 2-position of the quinoline ring and a chloromethyl group at the 3-position. This dual reactivity allows for the sequential or differential functionalization of the quinoline core, enabling the creation of diverse chemical libraries for screening against various biological targets. The presence of dimethyl groups at the 5- and 7-positions can enhance binding affinity and modulate the physicochemical properties of the resulting derivatives.
These application notes provide a comprehensive overview of the synthetic utility of this compound and detailed protocols for its application in the design and screening of novel drug candidates, with a focus on kinase inhibitors and antimicrobial agents.
Chemical Properties and Reactivity
The key to the utility of this compound in drug design lies in the differential reactivity of its two chlorine substituents.
-
2-Chloro Group: This chlorine atom is attached to an sp²-hybridized carbon of the electron-deficient pyridine ring of the quinoline system. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This reaction is typically facilitated by heating in the presence of a base and a suitable nucleophile. Common nucleophiles for this position include amines, thiols, and alcohols. The SNAr reaction proceeds via a Meisenheimer-like intermediate.
-
3-Chloromethyl Group: This benzylic-like chloride is attached to an sp³-hybridized carbon. It is highly reactive towards nucleophilic substitution via an SN2 mechanism. These reactions generally proceed under milder conditions compared to the SNAr at the 2-position. A wide range of nucleophiles, including amines, thiols, azides, and carboxylates, can readily displace the chloride.
This differential reactivity allows for a strategic, stepwise approach to the synthesis of complex quinoline derivatives.
Synthetic Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved in a three-step sequence starting from 3,5-dimethylaniline.
Step 1: Synthesis of N-(3,5-dimethylphenyl)acetamide
-
In a 250 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) in glacial acetic acid (3-5 mL per gram of aniline).
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to afford N-(3,5-dimethylphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-5,7-dimethylquinoline
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise with stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[5]
-
To this pre-formed reagent, add a solution of N-(3,5-dimethylphenyl)acetamide (1.0 eq) in a minimal amount of DMF.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-chloro-3-formyl-5,7-dimethylquinoline.
Step 3: Reduction and Chlorination to this compound
-
Reduction of the Aldehyde:
-
Suspend 2-chloro-3-formyl-5,7-dimethylquinoline (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloro-5,7-dimethylquinolin-3-yl)methanol.
-
-
Chlorination of the Alcohol:
-
Dissolve the (2-chloro-5,7-dimethylquinolin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise with stirring. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography.
-
Application in Drug Design: Building a Diverse Chemical Library
The dual reactive sites of this compound allow for the creation of a diverse library of compounds for biological screening. Below are protocols for the synthesis of representative derivatives.
Protocol 2: Synthesis of 2-Amino-3-(substituted)-5,7-dimethylquinoline Derivatives
This protocol exemplifies the selective reaction at the 2-position.
-
In a sealed tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).[4]
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-3-chloromethyl-5,7-dimethylquinoline derivative.
-
This intermediate can then be further reacted at the 3-chloromethyl position with another nucleophile under milder conditions (e.g., room temperature or slightly elevated temperature) to introduce further diversity.
Protocol 3: Synthesis of 3-(Thio-substituted)-2-chloro-5,7-dimethylquinoline Derivatives
This protocol demonstrates the selective reaction at the 3-chloromethyl position.
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a solvent such as DMF or tetrahydrofuran (THF).
-
Add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application in Target-Oriented Drug Discovery
Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Many FDA-approved kinase inhibitors feature a quinoline core. The derivatives synthesized from this compound can be screened for their inhibitory activity against a panel of kinases implicated in cancer and other diseases.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a test compound.[2]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR, etc.)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition screening of quinoline derivatives.
Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[7] The library of compounds synthesized from this compound can be screened for activity against a panel of pathogenic bacteria and fungi.
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[3] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the negative control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The data generated from these screening assays will be crucial for establishing structure-activity relationships. By comparing the biological activity of different derivatives, researchers can identify key structural features that contribute to potency and selectivity.
Table 1: Hypothetical Screening Data for Quinoline Derivatives
| Compound ID | R¹ (at C-2) | R² (at C-3) | Kinase X IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent | -Cl | -CH₂Cl | >100 | >128 |
| Deriv-01 | -NH-Ph | -CH₂Cl | 25.4 | 64 |
| Deriv-02 | -Cl | -CH₂-S-Ph | 50.1 | 32 |
| Deriv-03 | -NH-Ph | -CH₂-S-Ph | 1.2 | 8 |
| Deriv-04 | -NH-(4-F-Ph) | -CH₂-S-Ph | 0.5 | 4 |
This hypothetical data illustrates how systematic modifications at the C-2 and C-3 positions can lead to significant improvements in biological activity. For instance, the introduction of a phenylamino group at C-2 and a phenylthio group at C-3 (Deriv-03) dramatically enhances both kinase inhibitory and antibacterial activity compared to the parent compound. Further optimization, such as adding a fluorine atom to the phenylamino moiety (Deriv-04), could lead to even more potent compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its differential reactivity at the C-2 and C-3 positions allows for a strategic and modular approach to drug design. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and screen novel quinoline derivatives as potential kinase inhibitors and antimicrobial agents, thereby accelerating the discovery of new therapeutic candidates.
References
-
SciSpace. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]
-
RJPT. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
-
ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Retrieved from [Link]
-
PMC. (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Retrieved from [Link]
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Solvent optimization for the synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Application Note & Protocol
Topic: Solvent Optimization for the Synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the systematic optimization of solvent conditions for the synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis is achieved via a Vilsmeier-Haack type reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2][3] The choice of solvent is paramount as it influences reagent solubility, reaction kinetics, and ultimately, the yield and purity of the final product. Here, we detail the theoretical considerations for solvent selection, present a structured experimental protocol for solvent screening, and provide a framework for data analysis and troubleshooting.
Introduction & Theoretical Framework
The Vilsmeier-Haack reaction is a versatile and widely used method for the synthesis of functionalized quinolines.[1][4][5] The reaction typically involves the cyclization of an N-arylacetamide using the Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][3][6] The target molecule, this compound, is synthesized from the corresponding 3,5-dimethylacetanilide.
In this reaction, DMF often plays a triple role: as a reagent to form the Vilsmeier salt, as a catalyst, and as a solvent.[7] However, relying solely on DMF as the solvent is not always optimal. The reaction's efficiency can be highly dependent on the reaction conditions.[1] Therefore, a systematic screening of alternative or co-solvents is a critical step in process development to enhance yield, improve purity, and facilitate downstream processing.
1.1. The Role of the Solvent
The solvent can significantly impact the Vilsmeier-Haack reaction by:
-
Stabilizing Intermediates: The reaction proceeds through charged intermediates, including the Vilsmeier reagent itself. Polar aprotic solvents can effectively solvate these species, facilitating their formation and reaction.
-
Influencing Reaction Rate: While studies have shown that the reaction rate is only moderately affected by solvent polarity, the choice of solvent can still influence reaction times.[8]
-
Solubility of Reactants and Products: Ensuring all reactants remain in solution is crucial for a homogeneous reaction. Conversely, a solvent in which the product is poorly soluble can aid in its isolation and purification.
-
Modulating Reaction Temperature: The solvent's boiling point dictates the maximum temperature at which the reaction can be run at atmospheric pressure, which is a key parameter for optimization.[9]
Reaction Mechanism & Optimization Workflow
The synthesis proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.[1]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
The following workflow provides a systematic approach to solvent optimization.
Caption: Experimental workflow for solvent optimization.
Protocol: Comparative Solvent Screening
This protocol describes a parallel synthesis approach to evaluate the efficacy of different solvents.
3.1. Materials & Reagents
-
3,5-Dimethylacetanilide
-
Phosphorus oxychloride (POCl₃), Reagent Grade
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Candidate Solvents (Anhydrous): Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile (CH₃CN), 1,4-Dioxane, Toluene
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), Saturated Solution
-
Sodium Sulfate (Na₂SO₄), Anhydrous
-
Ethyl Acetate & Hexanes for chromatography
3.2. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [10][11][12] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.[13]
-
The reaction is exothermic and generates corrosive HCl gas. Ensure proper quenching procedures are in place.
-
All solvents are flammable. Keep away from ignition sources.
3.3. Experimental Procedure
This procedure should be run in parallel for each candidate solvent.
-
Vilsmeier Reagent Preparation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 molar equivalents).
-
Slowly add phosphorus oxychloride (POCl₃, 4 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid or solid.
-
-
Addition of Solvent and Substrate:
-
Cool the freshly prepared Vilsmeier reagent back to 0-5 °C.
-
Add the candidate solvent (e.g., DCM, 5 mL per gram of substrate).
-
In a separate flask, dissolve 3,5-Dimethylacetanilide (1 molar equivalent) in a minimal amount of the same candidate solvent.
-
Add the substrate solution to the Vilsmeier reagent mixture portion-wise over 15 minutes.
-
-
Reaction:
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
CAUTION: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood. This quench is highly exothermic.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8 and gas evolution ceases.
-
Extract the aqueous layer with the reaction solvent (or ethyl acetate if the reaction solvent is miscible with water) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[16]
-
Data Analysis & Expected Results
The effectiveness of each solvent should be evaluated based on reaction time, isolated yield, and product purity (determined by HPLC or ¹H NMR). The results can be compiled into a table for direct comparison.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (%) | Observations |
| DMF (Neat) | 36.7 | 153 | 5 | 65 | 92 | Homogeneous, darkens over time. |
| DCM | 9.1 | 40 | 8 | 55 | 90 | Slower reaction, requires reflux. |
| DCE | 10.4 | 83 | 6 | 75 | 95 | Good balance of polarity & temp. |
| Acetonitrile | 37.5 | 82 | 6 | 72 | 94 | Highly polar, good alternative. |
| 1,4-Dioxane | 2.2 | 101 | 7 | 60 | 88 | Lower polarity, may have solubility issues. |
| Toluene | 2.4 | 111 | >12 | 40 | 85 | Non-polar, slow reaction rate. |
| Note: The data in this table is illustrative and intended to demonstrate a comparative analysis framework. Actual results will vary. |
Based on theoretical principles and literature for similar reactions, polar aprotic solvents like 1,2-dichloroethane (DCE) and acetonitrile are expected to perform well, offering a good balance of reaction rate and temperature control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient activation; low temperature; impure reagents. | Ensure reagents are anhydrous. Increase reaction temperature in increments of 10 °C.[17] Verify the formation of the Vilsmeier reagent before substrate addition. |
| Formation of Multiple Byproducts | Reaction temperature is too high; excessive amount of POCl₃. | Reduce the reaction temperature. Optimize the stoichiometric ratio of POCl₃ to DMF.[17] |
| Product Decomposition during Workup | Quench is too rapid or not cold enough; localized pH spikes. | Add the reaction mixture to the ice slurry very slowly with efficient stirring. Ensure thorough mixing during neutralization. |
| Difficult Purification | Formation of closely-related impurities. | Optimize the reaction conditions (solvent, temperature) to minimize byproduct formation. Employ a more efficient chromatography gradient. |
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Muathen, H. A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(81), 77394-77420.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Alunni, S., Linda, P., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253.
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
- Slideshare. (n.d.). Vilsmeier haack reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(3), 463-470.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- s d fine-chem limited. (n.d.). Chemwatch MSDS 1810.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ECHEMI. (n.d.). Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - Phosphorus Oxychloride, Reagent.
- CAMEO Chemicals | NOAA. (n.d.). Phosphorus oxychloride - Report.
- Fisher Scientific. (2006). Phosphorus oxychloride - SAFETY DATA SHEET.
- Benchchem. (n.d.). Optimizing reaction conditions for Vilsmeier cyclization in pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. scispace.com [scispace.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. chemijournal.com [chemijournal.com]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Welcome to the technical support guide for the synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deep understanding of the reaction's intricacies, enabling you to troubleshoot common issues and optimize your yield and purity. The synthesis is a multi-step process, with the core transformation relying on the Vilsmeier-Haack reaction. This guide is structured to address potential challenges at each critical stage of the synthesis.
Part 1: Synthesis Overview & Core Principles
The synthesis of this compound is most effectively approached via a four-step sequence starting from 3,5-dimethylaniline. The key transformation is the Vilsmeier-Haack cyclization, which constructs the quinoline core.[1][2] Understanding the mechanism and critical parameters of this step is paramount to achieving high yields.
The overall synthetic pathway is as follows:
Caption: General experimental workflow for the synthesis.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. We focus primarily on the yield-critical Vilsmeier-Haack reaction and the subsequent transformations.
General Issues
Q1: My overall yield is consistently low (<30%). Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis points to inefficiencies in one or more stages. The Vilsmeier-Haack cyclization (Step 2) is the most common source of yield loss.
Start with a systematic review:
-
Purity of Starting Materials: Confirm the purity of your 3,5-dimethylaniline and ensure your N-(3,5-dimethylphenyl)acetamide is dry and free of unreacted aniline.
-
Vilsmeier-Haack Reaction Conditions: This reaction is highly sensitive to moisture and stoichiometry. Review the detailed troubleshooting points for this step below.
-
Work-up and Purification: Are you losing product during extraction or chromatography? Analyze your aqueous and organic layers by TLC to check for product loss. Ensure your chosen chromatography conditions are optimal.
Sources
Technical Support Center: Optimizing Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)
Status: Operational Topic: Minimizing Side Products in Quinoline Synthesis Ticket ID: VH-QC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely employing the Meth-Cohn synthesis , a specific adaptation of the Vilsmeier-Haack reaction that converts acetanilides into 2-chloro-3-formylquinolines . This transformation is a cornerstone of medicinal chemistry but is notorious for "tarring out" or stalling at intermediates if thermodynamic parameters are ignored.
This guide moves beyond basic recipes to address the why behind failure modes, providing self-validating protocols to minimize side products like uncyclized imidoyl chlorides, dimers, and polymeric tars.
Module 1: The "Black Tar" Phenomenon (Thermal Management)
User Complaint: "My reaction mixture turned into a black, insoluble tar upon heating."
The Root Cause
The formation of the Vilsmeier reagent (chloromethyleneiminium salt) is highly exothermic. If the temperature spikes during the addition of
Troubleshooting Protocol
-
Cryogenic Reagent Formation: Always generate the Vilsmeier reagent at 0–5°C .
-
Why: This suppresses the self-polymerization of DMF.
-
-
The "Digestion" Period: After adding
, stir at 0°C for 30 minutes, then warm to RT for 30 minutes before adding the substrate.-
Why: This ensures the Vilsmeier complex is fully formed and stable before it encounters the nucleophile.
-
-
Controlled Ramp: Do not plunge the flask into a 95°C oil bath. Ramp the temperature at 2°C/min.
Critical Check: If your Vilsmeier reagent (DMF +
) turns dark brown or black before you add the acetanilide, discard it. It must be a pale yellow or colorless slush/solid.
Module 2: Yield Optimization (Stoichiometry & Reagent Quality)
User Complaint: "I have low yields and significant starting material remaining."
The Stoichiometry Trap
Unlike standard formylations, the Meth-Cohn cyclization requires a massive excess of reagent because the reagent acts as both the reactant and the dehydrating agent for cyclization.
Optimization Table: Molar Ratios
| Component | Standard Equiv. | Optimized Equiv. | Function |
| Acetanilide | 1.0 | 1.0 | Limiting Reagent |
| 2.5 | 3.0 – 7.0 | Reagent formation & Cyclization driver | |
| DMF | 3.0 | 5.0 – 12.0 | Reagent & Solvent |
Data derived from Meth-Cohn et al. [1] and optimization studies [2].
FAQ: Why so much ?
The mechanism consumes at least 2 equivalents of
Module 3: Impurity Profiling (Mechanism & Side Products)
User Complaint: "I see multiple spots on TLC. What are they?"
Understanding the mechanism is the only way to identify these impurities.
Mechanistic Workflow (Visualization)
The following diagram outlines the critical pathway and where specific side products (in red) originate.
Caption: Mechanistic flow of Meth-Cohn synthesis highlighting origins of common impurities (Red).
Common Impurities Guide
-
Impurity A (Uncyclized Intermediate):
-
Identity: Often the formylated imidoyl chloride that failed to close the ring.
-
Cause: Reaction temperature too low (< 75°C) or insufficient
. -
Fix: Increase temperature to reflux (80–95°C) and extend time.
-
-
Impurity B (Dimers):
-
Identity: Aldol-condensation products between the aldehyde product and unreacted acetanilide.
-
Cause: Quenching the reaction while it is still hot.
-
Fix: Cool to RT or 0°C before pouring into ice water.
-
Module 4: Critical Workup Protocols
User Complaint: "My product decomposes or oils out during workup."
The workup is a chemical reaction (hydrolysis), not just a physical separation. The iminium salt must be hydrolyzed to release the aldehyde group.[1][2]
The "Cold Quench" Protocol
-
Preparation: Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Addition: Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Note: A yellow precipitate (the iminium salt) often forms first.
-
-
Hydrolysis: Stir the aqueous slurry for 30–60 minutes.
-
Crucial: If you extract immediately, you may pull the iminium salt into the organic layer, which will decompose later.
-
-
Neutralization: Adjust pH to ~7–8 using Sodium Acetate or
.-
Avoid: Strong bases (NaOH) can induce Cannizzaro reactions or haloform-type cleavage of the aldehyde [3].
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experiment.
Caption: Diagnostic flowchart for rapid troubleshooting of Vilsmeier-Haack failures.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3]
-
Rajanna, K. C., et al. (2001).[5] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[5]
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier–Haack Reaction.[1][2][3][6][7][8][9] Organic Reactions, 49, 1–330.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. scirp.org [scirp.org]
Purification techniques for 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Technical Support Center: Purification & Handling of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound . This guide addresses the specific challenges associated with the purification and stability of this reactive intermediate.
This compound is a critical electrophile used in the synthesis of functionalized quinoline-based therapeutics (e.g., antimalarials, receptor antagonists). Its reactivity stems from the chloromethyl group at position 3, which behaves as a benzylic halide, making it susceptible to hydrolysis and nucleophilic attack.
| Property | Data |
| CAS Number | 948290-59-3 |
| Molecular Formula | C₁₂H₁₁Cl₂N |
| Molecular Weight | 240.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in Water |
Impurity Profiling & Diagnosis
Before selecting a purification method, use this table to identify the impurities likely present in your crude mixture based on their origin and TLC behavior.
TLC System: Hexane:Ethyl Acetate (8:1 v/v) Visualization: UV (254 nm)
| Impurity Type | Origin | Appearance | Relative Rf (Silica) |
| Target Compound | Product | Off-white spot | High (~0.7) |
| Aldehyde Precursor (2-Chloro-3-formyl...) | Incomplete Reduction | Bright Yellow spot | Medium (~0.5) |
| Hydrolyzed Alcohol (2-Chloro-3-hydroxymethyl...) | Moisture exposure | White/Faint spot | Low (~0.2) |
| Regioisomer (6,8-dimethyl analog) | Impure Starting Material | Off-white spot | Very close to Target (Difficult to separate) |
Technical Troubleshooting (Q&A)
Issue 1: "My product is turning into a sticky white solid that streaks on TLC."
Diagnosis: Hydrolysis. The chloromethyl group is highly reactive (benzylic-like). Exposure to ambient moisture converts the target (A) into the alcohol (B) , releasing HCl. This is autocatalytic; the acid generated accelerates further degradation.
Corrective Action:
-
Immediate Drying: Dissolve the crude in dry Dichloromethane (DCM).
-
Acid Neutralization: Wash with cold, saturated NaHCO₃ solution to remove HCl.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if acidic impurities are suspected to bind).
-
Re-chlorination (Rescue Protocol): If a significant amount has hydrolyzed, treat the mixture with Thionyl Chloride (SOCl₂) in DCM (1.2 eq) at reflux for 1 hour to convert the alcohol back to the chloride.
Issue 2: "I cannot separate the yellow impurity from my product."
Diagnosis: Residual Aldehyde (2-Chloro-3-formyl-5,7-dimethylquinoline). The yellow color is characteristic of the conjugated aldehyde. It is often carried over if the reduction step (NaBH₄) was incomplete.
Corrective Action:
-
Chemical Wash (Chemoselective): Aldehydes react with sodium bisulfite.
-
Dissolve the mixture in a water-immiscible solvent (EtOAc).
-
Wash twice with 40% aqueous Sodium Bisulfite (NaHSO₃). The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer.
-
Wash with water, dry, and evaporate.
-
-
Recrystallization: If the aldehyde content is <5%, recrystallize from Acetonitrile . The polar aldehyde remains in the mother liquor better than in non-polar solvents.
Issue 3: "My yield is low after recrystallization from Ethanol."
Diagnosis: Solvolysis. Ethanol is a nucleophilic solvent. At high temperatures (boiling), ethanol can attack the chloromethyl group, forming the ethyl ether byproduct (Solvolysis).
Corrective Action:
-
Switch Solvents: Use non-nucleophilic solvents.
-
Preferred:Ethyl Acetate / Hexane (1:3 mixture).
-
Alternative:Cyclohexane (requires higher volume but offers good impurity rejection).
-
-
Protocol: Dissolve in minimum hot Ethyl Acetate, then slowly add Hexane until turbidity appears. Cool to 4°C.
Synthesis & Impurity Pathway (Logic Map)
The following diagram illustrates the origin of common impurities during the Meth-Cohn synthesis and subsequent functionalization.
Figure 1: Reaction pathway showing the origin of the aldehyde precursor, the hydrolysis alcohol, and solvent-induced byproducts.
Detailed Purification Protocols
Protocol A: Flash Column Chromatography (For <95% Purity)
Best for removing the alcohol impurity and baseline tars.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Loading: 1:30 ratio (1 g crude : 30 g silica).
-
Eluent Preparation:
-
Solvent A: Hexane (or Petroleum Ether)
-
Solvent B: Ethyl Acetate[1]
-
-
Gradient:
-
0–5 min: 100% Hexane (Elutes non-polar impurities).
-
5–20 min: 0% → 10% Ethyl Acetate (Target compound elutes here).
-
20–30 min: 10% → 30% Ethyl Acetate (Elutes Aldehyde and Alcohol).
-
-
Collection: The target compound (chloromethyl) elutes before the aldehyde and alcohol. Collect the early fractions.
Protocol B: Recrystallization (For >95% Purity)
Best for final polishing and removing trace isomers.
-
Preparation: Place 5 g of crude solid in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate (approx. 15 mL) and heat to 60°C with stirring. Add more solvent dropwise just until dissolved.
-
Precipitation: Remove from heat. Add Hexane (approx. 30 mL) slowly until a faint cloudiness persists.
-
Crystallization: Re-heat briefly to clear the solution, then let it stand at room temperature for 2 hours. Move to a fridge (4°C) for 4 hours.
-
Filtration: Filter the crystals under vacuum/inert gas (Nitrogen blanket). Wash with cold Hexane.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂ for 12 hours. Do not heat >40°C during drying to prevent degradation.
References
-
Meth-Cohn, O. , Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
-
Sigma-Aldrich . (n.d.). This compound Product Sheet. Sigma-Aldrich Catalog. Link
-
PubChem . (2025).[3][4] 2-Chloro-3-(chloromethyl)quinoline Compound Summary. National Library of Medicine. Link
-
ChemicalBook . (2025).[3] Safety Data Sheet: 2-Chloro-3-(chloromethyl)quinoline. Link
Sources
Technical Support Center: Purification of 5,7-Dimethylquinoline Derivatives
The following guide serves as a technical support resource for the purification of 5,7-dimethylquinoline (5,7-DMQ) and its functionalized derivatives.
Ticket ID: PUR-DMQ-57-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Purifying 5,7-dimethylquinoline (5,7-DMQ) presents unique challenges due to its physicochemical properties.[1] Unlike high-melting solids, the free base of 5,7-DMQ is often a low-melting solid or oil (depending on purity and ambient temperature), making direct recrystallization difficult.[1]
Critical Advisory: If your 5,7-DMQ is an oil at room temperature, do not attempt direct recrystallization .[1] Instead, convert it to a crystalline salt (e.g., Hydrochloride, Picrate) or functionalize it before purification.[2] This guide covers solvent systems for both the free base (if solid) and its common derivatives.[3]
Module 1: Solvent Selection Logic
The choice of solvent depends entirely on the "Derivative State" of your compound.[3] Use the decision matrix below to select the correct system.
Solvent Compatibility Table[4]
| Compound State | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Key Mechanism |
| Free Base (Solid) | n-Hexane or Heptane | None (Single solvent) | Temperature-dependent solubility.[1] |
| Free Base (Oily/Impure) | Ethyl Acetate | Hexanes | Polarity gradient; keeps tars in solution.[3] |
| Hydrochloride Salt | Methanol (warm) | Diethyl Ether or Acetone | Ionic lattice formation; displaces non-ionic impurities.[3] |
| Picrate Derivative | Ethanol (95%) | None or Acetonitrile | Charge-transfer complex stabilization.[1][3] |
| Carboxylic Acid Deriv. | Acetic Acid or DMF | Water | pH-controlled precipitation.[1][3] |
Scientist's Note: For the separation of the 5,7-isomer from the 5,8-isomer (a common byproduct of Skraup synthesis), salt formation is superior. The 5,8-dimethylquinoline isomer has a much lower melting point (~5°C) and its salts often remain more soluble in ethanol/ether mixtures, allowing the 5,7-isomer to crystallize out.[1]
Module 2: The Recrystallization Workflows
Workflow A: Purification via Salt Formation (Recommended for Oils)
This method is the industry standard for isolating pure quinoline isomers from reaction mixtures (e.g., Skraup or Combes synthesis).
-
Dissolution: Dissolve crude oily 5,7-DMQ in 5 volumes of Diethyl Ether (or EtOAc).
-
Acidification: Cool to 0°C. Dropwise add HCl in Methanol (or anhydrous HCl gas) until pH < 2.
-
Precipitation: The Hydrochloride salt will precipitate immediately.[3]
-
Recrystallization:
-
Recovery: Filter white needles.[3] Neutralize with NaOH to recover the pure free base if needed.[3]
Workflow B: Direct Recrystallization (For Solid Derivatives)
Used for stable solids like 5,7-dimethylquinoline-3-carboxylic acid or 8-hydroxy-5,7-dimethylquinoline.[1]
-
Saturation: Suspend solid in Ethanol (95%). Heat to reflux.[3]
-
Titration: If insoluble, add DMF dropwise until clear.[3]
-
Clarification: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot (use a pre-warmed funnel).
-
Crystallization: Remove heat. Insulate flask with a towel to ensure slow cooling.[3]
-
Harvest: Collect crystals via vacuum filtration. Wash with cold Ethanol .[3][4]
Module 3: Visualization of Purification Logic
The following diagram illustrates the decision process for purifying 5,7-DMQ mixtures, specifically addressing the "Oiling Out" failure mode.
Figure 1: Decision tree for selecting the purification route based on physical state and isomeric purity requirements.
Module 4: Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming droplets instead of crystals). Why?
Cause: The temperature dropped too quickly, or the solvent polarity is too similar to the impurity profile.[3] Fix:
-
Reheat to dissolve the oil.
-
Add a seed crystal (if available) or scratch the glass wall with a rod to create nucleation sites.[3][5]
-
Add 5-10% more solvent to lower the saturation slightly.[1][3]
-
Switch Solvents: If using Hexane/EtOAc, switch to Ethanol/Water .[3] The higher polarity difference often forces a lattice formation rather than phase separation.[3]
Q2: How do I separate 5,7-dimethylquinoline from 5,8-dimethylquinoline?
Insight: This is the classic "Skraup Isomer Problem." Protocol: The 5,8-isomer is more soluble in non-polar solvents.[1]
-
Convert the mixture to the Picrate or Oxalate salt.[3]
-
Recrystallize from Ethanol . The 5,7-isomer salt typically crystallizes first (higher lattice energy).[1]
-
The 5,8-isomer salt will remain in the mother liquor.[3]
Q3: Can I use water as a solvent?
Answer: Only for the Hydrochloride salt .[3] The free base is insoluble in water.[3] However, a Water/Ethanol mixture (adding water dropwise to a hot ethanolic solution) is an excellent method for the free base if it is a solid.[3]
References
-
Organic Syntheses. Quinoline Synthesis and Purification Protocols (Skraup Reaction).[3] Org.[2][3][6] Synth. 1921, 1, 166.[3] [Link]
-
National Institutes of Health (PMC). Structure-Activity Relationships of Cyanoquinolines (Purification of 5,7-dimethyl derivatives). [Link][1]
-
University of Rochester. Solvents for Recrystallization: Polarity and Selection Guide. [Link][3]
Sources
Troubleshooting low reactivity of 2-position chlorine in quinolines
Ticket Subject: Troubleshooting Low Reactivity of 2-Chloroquinoline Status: Open Assigned Specialist: Senior Application Scientist
Triage: Diagnostic Workflow
Before modifying your reaction parameters, identify the failure mode using the logic flow below. 2-Chloroquinoline is electronically distinct from chlorobenzene and 4-chloroquinoline; treating it as a generic aryl chloride is the most common cause of failure.
Figure 1: Diagnostic logic for isolating the root cause of 2-chloroquinoline inactivity.
Module 1: Classical Nucleophilic Substitution ( )
The Issue: You are using a standard amine or weak nucleophile, and the starting material remains unconsumed even at reflux.
Technical Insight: Unlike 4-chloroquinoline, the 2-chloro isomer has a lower tendency for auto-catalysis and often requires external activation [1]. While the ring nitrogen is electron-withdrawing, the electron density at C-2 is often not sufficiently depleted to accept a weak nucleophile under neutral conditions.
Troubleshooting Protocol
-
Protonation (The "Acid Switch"): The most robust fix is to protonate the quinoline nitrogen. This converts the substrate into a quinolinium species, dramatically lowering the LUMO energy and making C-2 highly susceptible to attack.
-
Recommendation: Add 1.0–5.0 equiv of HCl (in dioxane/ether) or p-Toluenesulfonic acid (pTSA).
-
Mechanism: See Figure 2 below.
-
-
Solvent Polarity: If you cannot use acid (acid-sensitive nucleophile), you must stabilize the transition state (Meisenheimer complex).
-
Recommendation: Switch from Toluene/THF to DMSO, NMP, or DMF . These polar aprotic solvents solvate the cation, leaving the nucleophilic anion "naked" and more reactive.
-
-
The "Phenol" Trick:
-
Insight: Phenol acts as a dual solvent/catalyst. It protonates the nitrogen and solvates the transition state.
-
Action: Run the reaction in molten phenol (or high concentration phenol in xylene) at 120°C.
-
Figure 2: Mechanism of acid-catalyzed activation of the 2-position.
Module 2: Palladium-Catalyzed Cross-Coupling
The Issue: Your Buchwald-Hartwig or Suzuki coupling yields <10%, or the catalyst precipitates as a black solid (Pd black).
Technical Insight:
The quinoline nitrogen is a strong
Troubleshooting Protocol
-
Ligand Selection (The "Umbrella" Effect): You must use bulky, electron-rich dialkylbiaryl phosphine ligands. These create a steric "umbrella" that prevents the quinoline nitrogen from binding to the Pd center while facilitating oxidative addition.
-
Best in Class: XPhos , RuPhos , or BrettPhos .
-
Avoid: Triphenylphosphine (
) or simple bidentates (DPPF) often fail with 2-chloroquinolines.
-
-
Precatalyst Strategy: Do not rely on in-situ mixing of
and ligand. The induction period allows poisoning to occur.-
Recommendation: Use oxidative-addition complexes like Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts [3]. These generate the active
species immediately upon exposure to base.[1]
-
-
Halogen Exchange (Finkelstein):
-
Insight: Ar-Cl is difficult to oxidatively add.
-
Action: Add 5-10 mol% NaI. This generates transient 2-iodoquinoline in situ, which reacts significantly faster with Pd [4].
-
Module 3: Experimental Protocols
Protocol A: Acid-Mediated Amination (For Robust Substrates)
Use this for primary/secondary amines where functional groups tolerate acid.
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv 2-Cl-Quinoline : 1.2 equiv Amine | |
| Solvent | Ethanol or 2-Ethoxyethanol | Protic solvents assist proton transfer. |
| Catalyst | HCl (conc.) or pTSA (0.1 – 1.0 equiv) | Start with catalytic amount; increase to stoichiometric if sluggish. |
| Temperature | Reflux (80–135°C) | Microwave: 140°C for 20 mins is often superior. |
| Workup | Basify with | Critical: Product will be a salt (water soluble) until basified. |
Protocol B: Buchwald-Hartwig Amination (For "Difficult" Cases)
Use this for weak nucleophiles, anilines, or when acid catalysis fails.
-
Preparation: Flame-dry a Schlenk tube/vial. Backfill with Argon.[2]
-
Charge Reagents:
-
2-Chloroquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Base:
(1.4 mmol) (Use if ester/cyano groups present). -
Catalyst:
(1-2 mol%) + XPhos (2-4 mol%) OR XPhos-Pd-G3 (2 mol%).
-
-
Solvent: Add anhydrous Dioxane or Toluene (concentration 0.2 M).
-
Execution: Seal and heat to 100°C for 12 hours.
-
Checkpoint: If conversion is low, add 5 mol% water (activates the boronic acid/base interface in Suzuki) or switch to tBuBrettPhos for amidation.
FAQs: Rapid Response
Q: Why is 2-chloroquinoline less reactive than 2-chloropyridine? A: The fused benzene ring in quinoline donates electron density into the pyridine ring (via resonance), slightly reducing the electrophilicity of the C-2 position compared to the isolated pyridine ring.
Q: Can I use microwave irradiation?
A: Yes. Microwave irradiation is highly recommended for
Q: My reaction turns black immediately. What happened? A: "Pd Black" formation. Your ligand failed to stabilize the Pd(0) species, likely due to competitive binding by the quinoline nitrogen. Switch to a bulkier ligand (e.g., from BINAP to XPhos) or lower the temperature slightly.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Link
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. Link
-
WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link
-
Tokyo Chemical Industry (TCI). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Link
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Link
Sources
Overcoming solubility issues of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
This guide serves as a specialized technical resource for researchers working with 2-Chloro-3-chloromethyl-5,7-dimethylquinoline (CAS: 948290-59-3). The protocols below address the specific physicochemical challenges posed by the 3-chloromethyl moiety (reactive alkylator) and the lipophilic quinoline core .
Compound: this compound Chemical Class: Halogenated Heterocycle / Alkylating Agent Key Challenge: High lipophilicity (LogP ~3.5) coupled with hydrolytic instability of the chloromethyl group.
Primary Dissolution (Stock Preparation)
Q: What is the optimal solvent for creating a high-concentration stock solution?
Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) .
-
Solubility Limit: Typically >20 mg/mL in DMSO.
-
Why: The compound’s quinoline core is highly lipophilic. DMSO disrupts the crystal lattice effectively while being chemically inert toward the alkylating chloromethyl group in the absence of water.
-
Critical Warning: Do NOT use alcohols (Methanol/Ethanol) as primary solvents.
-
Mechanism:[1] The 3-chloromethyl group is a benzylic-like halide. In primary alcohols, it undergoes solvolysis (nucleophilic substitution), converting your active compound into an ether (e.g., 3-methoxymethyl derivative) within hours to days, destroying the sample integrity [1].
-
Q: How should I store the stock solution to prevent degradation?
Protocol:
-
Dissolve in anhydrous DMSO (water content <0.1%).
-
Aliquot immediately into amber glass vials (light sensitive).
-
Store at -20°C or -80°C .
-
Desiccate: Store vials inside a secondary container with active desiccant (e.g., Drierite) to prevent moisture absorption upon freeze-thaw cycles. Water ingress triggers hydrolysis of the chloromethyl group to the hydroxymethyl derivative [2].
Aqueous Formulation & Assay Transfer
Q: My compound precipitates immediately when diluted into PBS or media. How do I fix this?
Root Cause: The compound has a predicted aqueous solubility of ~6.5 µg/mL (~27 µM) [3]. Rapid dilution from DMSO into a high-salt buffer (PBS) causes "shock precipitation" due to the hydrophobic effect.
Troubleshooting Decision Tree:
Figure 1: Formulation decision matrix based on target concentration.
Q: Can I use acid to improve solubility?
Technical Insight: Use with caution. While quinolines are generally basic, the 2-chloro substituent is electron-withdrawing, which significantly lowers the pKa of the ring nitrogen (making it a weaker base).
-
Consequence: You would need a very low pH (< pH 2) to fully protonate the nitrogen and achieve salt solubility. This pH is incompatible with most biological assays.
-
Better Alternative: Rely on complexation (Cyclodextrins) rather than pH adjustment.
Advanced Formulation Protocols
Protocol A: Cyclodextrin Complexation (For High Concentrations)
This method "hides" the lipophilic region inside a sugar cone, preventing precipitation and protecting the reactive chloromethyl group from rapid hydrolysis.
-
Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or saline. Filter sterilize (0.22 µm).
-
Prepare Compound: Dissolve this compound in DMSO at 100x the final desired concentration.
-
Mixing (Critical Step):
-
Add the DMSO stock dropwise to the moving cyclodextrin solution (stirring rapidly).
-
Do not add the aqueous solution to the DMSO.
-
-
Equilibration: Stir for 30 minutes at room temperature.
-
Validation: The solution should remain clear. If cloudy, sonicate for 5 minutes (bath sonicator).
Protocol B: Surfactant-Cosolvent System (For In Vitro Assays)
If cyclodextrins are unavailable, use this "pre-wetting" technique to prevent aggregation.
-
Stock: Dissolve compound in DMSO.
-
Intermediate: Mix the DMSO stock 1:1 with Tween 80 (Polysorbate 80). Vortex until homogenous.
-
Final Dilution: Pipette this mixture into your pre-warmed culture media while vortexing.
-
Final Solvent Load: Ensure final DMSO is <0.5% and Tween 80 is <0.05% to avoid cytotoxicity.
-
Stability & Reactivity Troubleshooting
Q: I see a new peak on my HPLC after 24 hours in buffer. What is it?
Diagnosis: Hydrolysis of the chloromethyl group. The 3-chloromethyl moiety is susceptible to nucleophilic attack by water (hydrolysis), converting the -CH₂Cl to -CH₂OH (hydroxymethyl).
Degradation Pathway:
Figure 2: Primary degradation pathways. Note that reaction with alcohols (methanolysis) is often faster than hydrolysis.
Q: How do I distinguish the compound from its degradant?
HPLC Method Guidance:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 50% to 95% ACN.
-
Differentiation:
-
Parent (Chloromethyl): Elutes later (More lipophilic, Cl is hydrophobic).
-
Degradant (Hydroxymethyl): Elutes earlier (More polar, -OH group).
-
Check: The degradant will lack the characteristic chlorine isotope pattern (3:1 ratio of M : M+2) if the molecule only has one Cl remaining (the 2-Cl on the ring), whereas the parent has two chlorines (distinctive isotope pattern) [4].
-
Summary of Physical Properties
| Property | Value | Implication for Handling |
| Molecular Weight | 240.13 g/mol | Small molecule, diffuses rapidly. |
| LogP (Predicted) | ~3.5 - 3.6 [1] | Highly lipophilic; binds plasticware; requires DMSO. |
| Water Solubility | ~27 µM (6.5 µg/mL) [3] | Insoluble for most therapeutic doses without formulation. |
| Reactivity | Alkylating Agent | Toxic. Handle in fume hood.[2] Degrades in alcohols. |
| pKa | Low (Weak Base) | Acidification is not a viable solubilization strategy. |
References
-
PubChem. (2025).[3] 2-Chloro-3-(chloromethyl)quinoline - Computed Properties (XLogP3). National Library of Medicine. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text describing solvolysis of benzylic halides).
-
Sanford-Burnham Center for Chemical Genomics. (2025).[3] Experimental Solubility Data for Quinoline Derivatives. PubChem Data Source.[3] [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Sources
Technical Support Center: Stability of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
[1][2][3][4]
Case ID: 2-Cl-3-CMQ-Stability Classification: High-Reactivity Electrophile Primary Hazard: Base-Mediated Degradation & Polymerization[1][2][3][4]
Part 1: The Core Stability Directive
Executive Summary: this compound is a dual-electrophile .[1][2][3][4] It possesses two distinct reactive sites that compete for nucleophiles under basic conditions.[3][4][5]
-
The Allylic/Benzylic-like Halide (3-position): Highly susceptible to
reactions.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Heteroaryl Chloride (2-position): Susceptible to Nucleophilic Aromatic Substitution (
).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Golden Rule: Under aqueous basic conditions (pH > 8), this molecule is inherently unstable .[3][4] The 3-chloromethyl group will undergo rapid hydrolysis to the alcohol, followed by potential cyclization or polymerization.[2] The 2-chloro group requires higher activation energy but will hydrolyze to the thermodynamically stable quinolone (carbostyril) under forcing conditions.[3][4]
Part 2: Mechanism of Instability (Visualized)[3][4]
To troubleshoot effectively, you must understand the degradation pathways. The diagram below illustrates the competitive reactivity under basic conditions.
Caption: Figure 1. Competitive degradation pathways of this compound in basic media.
Part 3: Troubleshooting & FAQs
Issue 1: "I see a new, more polar spot on TLC immediately after adding base."
Diagnosis: Hydrolysis of the Chloromethyl Group.
The chloromethyl group (-CH
-
Corrective Action:
-
Switch to anhydrous non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) if neutralizing acid.[2][3][4]
-
If a base is required for a reaction (e.g., alkylation), use a weak base like
in strictly anhydrous acetone or DMF.[2][3] Avoid water/alcohol cosolvents.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Verification: The alcohol product will show a broad O-H stretch in IR (~3300-3400 cm
) which is absent in the starting material.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Issue 2: "My product precipitated as a high-melting solid insoluble in organic solvents."
Diagnosis: Formation of 2-Quinolone (Carbostyril). Under vigorous basic conditions (e.g., NaOH reflux), the 2-chloro group is displaced by hydroxide.[1][2][3][4] The resulting 2-hydroxyquinoline tautomerizes to the 2-quinolone (amide-like), which is highly stable, crystalline, and difficult to dissolve.[1][2][3][4]
-
Corrective Action:
-
Lower the reaction temperature.[3][6]
at the 2-position usually requires heat (>60°C) or strong nucleophiles.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reference: This transformation is thermodynamically driven, converting the reactive chloro-imidate moiety into a stable amide linkage [1].[1][2][3]
-
Issue 3: "Yields are low when reacting with amines; multiple spots observed."
Diagnosis: Competitive Double Substitution.
You likely intended to substitute the -CH
-
Optimization Protocol:
-
Temperature Control: Perform the substitution of the -CH
Cl group at 0°C to Room Temperature . The 2-Cl position is generally inert to amines at low temperatures without acid catalysis.[1][2][3] -
Stoichiometry: Use a slight excess of the amine to favor the faster kinetic reaction (usually at -CH
Cl) but avoid large excesses that drive the second substitution.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Part 4: Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Type | Example | Compatibility | Risk Level | Notes |
| Strong Hydroxide | NaOH, KOH | Incompatible | Critical | Causes rapid hydrolysis of -CH |
| Alkoxides | NaOMe, KOtBu | Poor | High | Will form ethers ( |
| Weak Inorganic | Moderate | Medium | Safe only in anhydrous solvents (DMF, Acetone).[2][3] | |
| Tertiary Amines | Good | Low | Best choice for scavenging HCl.[2][3] Non-nucleophilic.[3] | |
| Hydrides | NaH | Context Dependent | High | Can cause elimination or polymerization if not controlled.[2][3][4] |
Part 5: Recommended Protocols
Protocol A: Stability Testing (Quality Control)
Before using stored material in critical steps, validate its integrity.[2][3][4]
-
Dissolution: Dissolve 5 mg of the compound in 0.5 mL of anhydrous
. -
NMR Check:
-
Look for the singlet of -CH
Cl around δ 4.8 - 5.0 ppm .[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Look for the disappearance of this peak or the appearance of a -CH
OH signal (shifted upfield ~δ 4.5 ppm) [2].[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
TLC: Run in Hexane:EtOAc (8:2). The starting material should be a distinct, single spot (
).[2][3] A baseline spot indicates hydrolysis to quinolone or polymerization.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol B: Controlled Nucleophilic Substitution (Amine)
Targeting the 3-chloromethyl group while preserving the 2-chloro group.[1][2][3][4]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Base: Add 1.1 equivalents of DIPEA (Hunig's Base). Do not use inorganic bases if water is present.[2][3][4]
-
Addition: Add the amine (1.0 eq) dropwise at 0°C .
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[3][4][7] Stop immediately upon consumption of starting material to prevent attack at the 2-Cl position.[2][3]
References
-
Wang, M., et al. (2026).[2][3][4][8] HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 2063384, 2-Chloro-3-(chloromethyl)quinoline.
-
BenchChem. (2025).[2][3][4][7] Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.
-
ChemicalBook. (2025).[2][3][4] 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE Safety Data Sheet.
Sources
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Removing regioisomeric impurities in dimethylquinoline synthesis
Welcome to the technical support center for dimethylquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric impurities during the synthesis of substituted quinolines. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven purification strategies.
Frequently Asked Questions (FAQs)
Q1: I'm performing a classical quinoline synthesis and my final product is a mixture of isomers. Why is this happening?
The formation of regioisomeric mixtures is a common challenge in several classical quinoline syntheses, particularly when using substituted anilines or unsymmetrical carbonyl compounds.[1] The root cause lies in the mechanism of the cyclization step. Let's look at two common examples:
-
Combes Synthesis: This reaction condenses an aniline with a β-diketone.[2] If you use a meta-substituted aniline (e.g., m-toluidine), the acid-catalyzed electrophilic ring closure can occur at either of the two positions ortho to the amine group (C2 or C6). These two pathways are often energetically similar, leading to a mixture of, for example, 5,8-dimethylquinoline and 7,8-dimethylquinoline. Steric and electronic effects of the substituent on the aniline ring play a significant role in determining the ratio of the products.[2]
-
Doebner-von Miller Reaction: This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] Similar to the Combes synthesis, if a meta-substituted aniline is used, the cyclization can proceed in two different directions, resulting in a mixture of 5- and 7-substituted quinoline derivatives.[5] The reaction conditions, particularly the choice of acid catalyst, can influence the final isomer ratio.[3]
The diagram below illustrates how two regioisomers can form from a single starting material in the Combes synthesis.
Caption: Formation of regioisomers in the Combes synthesis.
Q2: My primary goal is to synthesize 2,4-dimethylquinoline. Which regioisomeric impurities should I be concerned about?
When synthesizing 2,4-dimethylquinoline, the most common route is the Combes synthesis using aniline and acetylacetone (a symmetrical β-diketone).[6] In this ideal case, regioisomerism from the diketone is not an issue. However, side reactions can still occur. The Doebner-von Miller reaction, for instance, can be used to produce substituted quinolines but is known to sometimes yield side products and low yields under harsh conditions.
Impurities are more likely to arise from:
-
Starting Material Impurities: Impurities in the starting aniline (e.g., isomeric toluidines) will lead to corresponding quinoline impurities.
-
Side Reactions: Under the strongly acidic and high-temperature conditions of syntheses like the Skraup or Doebner-von Miller, polymerization or degradation of starting materials can occur, leading to complex byproduct profiles.[5][7]
Q3: How can I separate my desired dimethylquinoline isomer from the unwanted regioisomers?
Separating regioisomeric quinolines is challenging due to their very similar chemical structures and physicochemical properties, such as molecular weight, polarity, and pKa.[8] However, several techniques can be employed, often in combination.
| Purification Method | Principle | Best Suited For | Pros | Cons |
| Fractional Recrystallization | Slight differences in the solubility of isomers in a specific solvent system.[9] | Mixtures where one isomer is significantly more abundant or has a markedly different crystal lattice energy. | Scalable, cost-effective, can yield very pure material.[10] | Highly dependent on finding the right solvent; can be time-consuming and may lead to low recovery.[11] |
| Column Chromatography | Minor differences in polarity leading to differential adsorption on a stationary phase (e.g., silica gel).[12] | Separating isomers with small but exploitable differences in polarity. | Widely applicable, good resolving power for many mixtures. | Can be solvent-intensive and difficult to scale up; co-elution is a common problem.[13] |
| Acid/Base Extraction | Exploiting subtle differences in the pKa values of the isomeric quinoline nitrogens.[8] | Isomers with a measurable difference in basicity. | Simple, inexpensive workup procedure. | Often provides only partial separation as pKa differences are typically small. |
| Preparative HPLC / CCC | High-resolution separation based on fine-tuned interactions with specialized stationary and mobile phases.[14][15] | Very difficult separations where other methods fail; for obtaining high-purity analytical standards. | Excellent resolution and purity.[14] | Expensive, low throughput, requires specialized equipment. |
Troubleshooting Guides & Protocols
Scenario 1: My recrystallization attempts are failing to improve isomeric purity.
Problem: You have a solid mixture of dimethylquinoline isomers. After performing a standard recrystallization, TLC or NMR analysis shows that the ratio of isomers has not significantly changed.
Causality: This typically occurs when the isomers have nearly identical solubilities in your chosen solvent, causing them to co-crystallize.[11] A successful recrystallization relies on one compound being significantly less soluble in the cold solvent than the other.[16]
Troubleshooting Protocol: Solvent Screening for Fractional Recrystallization
-
Select a Range of Solvents: Choose 4-6 solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, acetone, water, and mixtures thereof).
-
Small-Scale Solubility Tests: In separate test tubes, place ~20 mg of your impure mixture.
-
Test #1 (Cold Solubility): Add the first solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.[9]
-
Test #2 (Hot Solubility): Heat the tubes that passed Test #1. A good solvent will dissolve the solid completely at or near its boiling point.[10] Use the minimum amount of hot solvent necessary.
-
Cooling and Observation: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.[10]
-
Analyze the Result: Look for the solvent system that yields a good quantity of crystals. Collect the crystals from the most promising solvent and analyze their purity by TLC or ¹H NMR. The goal is to find a solvent where the isomers' solubilities have the greatest difference as a function of temperature.
Scenario 2: My isomers are co-eluting during column chromatography.
Problem: Your TLC plate shows two spots that are very close together (low ΔRf), and on a silica gel column, they elute as a single broad peak or heavily overlapping peaks.
Causality: The polarity of the regioisomers is too similar for effective separation using a standard silica/hexane/ethyl acetate system. The subtle differences in their dipole moments are not sufficient to cause differential migration on the column.[8]
Troubleshooting Protocol: Optimizing Chromatographic Separation
-
Adjust Mobile Phase Polarity:
-
Principle: Systematically decrease the polarity of your eluent. For isomers with very similar polarity, running the column in a very nonpolar solvent system (e.g., 99:1 Hexane:EtOAc) for an extended period can often improve separation.
-
Action: Perform a gradient TLC, starting with 100% hexane and gradually increasing the percentage of ethyl acetate to find the optimal eluent composition that maximizes the ΔRf.
-
-
Modify the Mobile Phase:
-
Principle: The basic nitrogen on the quinoline ring can interact with the acidic silanol groups on the silica surface, causing peak tailing. Adding a small amount of a basic modifier can improve peak shape and sometimes resolution.
-
Action: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks.
-
-
Consider an Alternative Stationary Phase:
-
Principle: If silica gel fails, an alternative stationary phase may offer different selectivity.
-
Action: Attempt the separation on neutral or basic alumina. Alumina has different surface properties and may interact differently with your isomers. Phenyl-bonded silica phases can also be effective, as they add π-π interaction capabilities to the separation mechanism.[8]
-
The workflow below outlines a systematic approach to purification and analysis.
Caption: General workflow for purification and analysis.
Q4: How do I use NMR to confirm the identity of my purified dimethylquinoline isomer?
Problem: You have isolated a pure compound that you believe is your target dimethylquinoline, but you need to definitively confirm its structure and rule out other regioisomers.
Causality: While ¹H NMR can confirm the presence of key functional groups (aromatic protons, methyl groups), assigning the exact substitution pattern requires careful analysis of chemical shifts and coupling constants (J-values). For example, 2,4-dimethylquinoline and 2,6-dimethylquinoline will have distinct aromatic region patterns.[17][18]
Protocol: Isomer Identification by NMR
-
Acquire High-Resolution ¹H NMR: Ensure good signal-to-noise and resolution.
-
Analyze the Aromatic Region (approx. 7.0-8.5 ppm):
-
Count the Protons: Confirm the correct number of aromatic protons.
-
Analyze Splitting Patterns: The coupling between adjacent protons is key. Ortho coupling is typically 7-9 Hz, meta coupling is 2-3 Hz, and para coupling is often <1 Hz (not always resolved).
-
Example Comparison (2,4- vs 2,6-dimethylquinoline):
-
2,4-Dimethylquinoline: You would expect to see four distinct protons on the benzo ring. The proton at C5 will be a doublet coupled to the proton at C6. The proton at C8 will likely appear as a doublet coupled to the proton at C7. The protons at C6 and C7 will be more complex, appearing as triplets or doublets of doublets.[19]
-
2,6-Dimethylquinoline: The pattern will be different. The proton at C5 will be a doublet coupled to the proton at C7 (meta-coupling might not be resolved). The proton at C8 will be a doublet coupled to the proton at C7. The proton at C7 will be a doublet of doublets. The proton at C3 will be a doublet coupled to the proton at C4.
-
-
-
Acquire a ¹³C NMR Spectrum: The number of unique aromatic carbon signals can help confirm the symmetry and substitution pattern.[20]
-
Perform 2D NMR (COSY/HSQC):
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is invaluable for tracing the connectivity of protons around the aromatic rings and confirming your assignments from the ¹H NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, confirming C-H assignments.
-
By carefully applying these analytical techniques, you can confidently assign the structure of your purified product and ensure the successful removal of all regioisomeric impurities.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
- Williamson, D. M., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- ResearchGate. (2017).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Duine, J. A., et al. (n.d.).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- S. A, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Wikipedia. (n.d.). Skraup reaction.
- ResearchGate. (n.d.). (PDF) Recent Progress in the Synthesis of Quinolines.
- University of Colorado Boulder. (n.d.).
- National Institutes of Health. (n.d.). Quinoline, 3,6-dimethyl-. PubChem.
- Chemistry LibreTexts. (2021). 2.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- University of California, Los Angeles. (n.d.).
- ChemicalBook. (n.d.). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Institutes of Health. (n.d.). 2,4-Dimethylquinoline. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR [m.chemicalbook.com]
- 18. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
- 19. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quinoline, 3,6-dimethyl- | C11H11N | CID 519803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for Quinoline Synthesis
Topic: Optimizing Temperature Profiles for Quinoline Ring Closure Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Content Type: Troubleshooting Guide & FAQ[1]
Introduction: The Thermal Paradox of Quinoline Synthesis
As Senior Application Scientists, we understand that quinoline synthesis is a battle between activation energy and decomposition .[1] The ring closure (cyclization) step often requires high temperatures (>250°C) to overcome the aromaticity of the benzene ring, yet these same temperatures promote polymerization (tar formation) and oxidative degradation.
This guide moves beyond standard textbook recipes to address the specific thermal profiles required for the Skraup , Gould-Jacobs , and Conrad-Limpach syntheses.
Module 1: The Skraup Synthesis & Exotherm Management
Core Challenge: The Skraup reaction involves the in-situ formation of acrolein from glycerol, which is highly exothermic and prone to violent runaway reactions ("volcano" effect).
Troubleshooting Guide
Q: My reaction mixture turns into a solid black "tar" block before reflux is even reached. What is happening? A: You are likely experiencing acrolein polymerization rather than cyclization. This occurs when the temperature rises too slowly through the 120°C–140°C zone, or if the oxidant (e.g., nitrobenzene, iodine) is inactive.[1]
-
The Fix: Use the "Sulfo-mix" technique . Pre-mix the acid and moderator (e.g., Ferrous Sulfate) and heat the aniline/glycerol mixture to ~100°C before dropwise addition of the acid. This ensures immediate consumption of acrolein as it forms, favoring the quinoline pathway over polymerization [1].
Q: How do I prevent a thermal runaway during scale-up (>50g)? A: The standard "all-in-one" reflux method is unsafe at scale. You must switch to a Dose-Controlled Thermal Profile .
-
Initiation: Heat the aniline, glycerol, and moderator to 140°C.
-
Dosing: Add the sulfuric acid (or pre-mixed acid/oxidant) slowly.
-
Monitoring: Watch the internal temperature, not the mantle temperature. If the internal temp spikes >5°C above the setpoint, stop addition immediately and apply active air cooling.
Visualization: Skraup Thermal Safety Logic
Caption: Logic flow for managing the exothermic addition step in Skraup synthesis to prevent thermal runaway.
Module 2: The Kinetic vs. Thermodynamic Switch (Conrad-Limpach/Knorr)
Core Challenge: The reaction of aniline with
Troubleshooting Guide
Q: I am trying to make 4-hydroxyquinoline, but I keep isolating the 2-hydroxy isomer (carbostyril). A: Your initial condensation temperature is too high.
-
The Science: The formation of the
-aminoacrylate (kinetic intermediate) is reversible. If you heat above 100°C during the initial mixing, the equilibrium shifts toward the more stable amide (thermodynamic intermediate), which cyclizes to the 2-hydroxy isomer [2]. -
The Protocol: Perform the initial condensation at Room Temperature (<25°C) with an acid catalyst (e.g., HCl) for 24-48 hours. Isolate the acrylate intermediate before attempting the high-temperature cyclization.
Q: My intermediate is correct, but the cyclization step yields <10%.
A: You are likely not reaching the activation threshold . The cyclization of
-
The Fix: Use Diphenyl Ether (Dowtherm A) or mineral oil as the solvent. Heat the solvent to 250°C first, then drop the intermediate into the hot solvent (Flash Cyclization). This minimizes thermal degradation time.[3]
Comparative Data: Solvent Selection for Cyclization
| Solvent | Boiling Point | Suitability for Cyclization | Notes |
| Ethanol | 78°C | Unsuitable | Only for initial condensation. |
| Toluene | 110°C | Unsuitable | Leads to thermodynamic rearrangement (wrong isomer). |
| Diglyme | 162°C | Poor | Often insufficient for 4-OH cyclization. |
| Diphenyl Ether | 258°C | Excellent | Standard for Gould-Jacobs/Conrad-Limpach. |
| Dowtherm A | 258°C | Excellent | Eutectic mix; easier to handle than pure diphenyl ether. |
Module 3: The Gould-Jacobs High-Temperature Protocol
Core Challenge: This reaction requires the most aggressive thermal profile, often pushing standard lab equipment to its limit (250°C–300°C).
Troubleshooting Guide
Q: Handling Dowtherm A is difficult; it freezes in my addition funnel. A: Dowtherm A (a eutectic mix of biphenyl and diphenyl ether) freezes at ~12°C. In air-conditioned labs, this causes blockages.
-
The Fix: Wrap the addition funnel in heating tape set to 40°C, or use Sulfolane (bp 285°C) if your workup allows water washing (Sulfolane is water-soluble; Dowtherm is not).
Q: Can I use a microwave reactor to improve yield? A: Yes, significantly. The Gould-Jacobs cyclization is an ideal candidate for microwave synthesis because it benefits from rapid heating rates that minimize the "thermal dwell time" where degradation occurs.
-
Protocol: Heat to 280°C–300°C for 5–10 minutes in a sealed vessel [3]. This often boosts yields from ~40% (thermal) to >80% (microwave) by bypassing slow heat transfer issues.
Visualization: Kinetic vs. Thermodynamic Pathways
Caption: Divergent pathways dictated by initial condensation temperature. Low temp favors C-N bond formation (Kinetic); High temp favors C-C bond formation (Thermodynamic).[1]
References
-
Manske, R. H. F. (1942).[1] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.[1]
-
Hauser, C. R., & Reynolds, G. A. (1948).[1] "Reactions of beta-Keto Esters with Aromatic Amines." Journal of the American Chemical Society, 70(7), 2402–2404.[1]
-
Kappe, C. O., et al. (2011).[1] "Microwave-Assisted Synthesis of Quinolines." Molecular Diversity, 15, 1–19.[1]
-
BenchChem. (2025).[2][4][5] "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide."
-
Gould, R. G., & Jacobs, W. A. (1939).[1][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][7]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
The following guide details the 1H NMR spectral analysis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline , a critical electrophilic intermediate in the synthesis of functionalized quinoline therapeutics.
This guide moves beyond simple peak listing to provide a comparative structural validation framework , distinguishing the target compound from its specific synthetic precursors (the aldehyde and alcohol intermediates) which act as the primary "alternatives" or impurities in drug development workflows.
Product: this compound (Target) Primary Comparison: 2-Chloro-3-formyl-5,7-dimethylquinoline (Precursor/Alternative) Context: Structural elucidation and purity verification in medicinal chemistry.
Core Directive: The Analytical Challenge
In the development of quinoline-based antimalarials or anticancer agents, the 3-chloromethyl derivative is a transient, highly reactive intermediate derived from a stable 3-formyl precursor.
The analytical challenge is not just identifying the compound, but quantitatively verifying the complete conversion of the formyl group (-CHO) to the chloromethyl group (-CH
This guide establishes a self-validating NMR protocol to distinguish the Target (Chloromethyl) from the Precursor (Formyl) and the Intermediate (Hydroxymethyl) .
Experimental Protocol & Methodology
Sample Preparation (Self-Validating System)
To ensure reproducibility and minimize solvent-solute interactions that obscure diagnostic peaks, follow this strict protocol:
-
Solvent Selection: Use CDCl
(99.8% D) with 0.03% TMS.-
Reasoning: DMSO-d
is avoided because its high viscosity broadens the critical benzylic methylene peak (-CH Cl), and its water peak often overlaps with the hydroxymethyl impurity signal (~4.5–5.0 ppm).
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Reasoning: High concentrations (>20 mg) can cause stacking effects in planar heterocycles, shifting aromatic protons upfield and distorting integration values.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes relaxation for quantitative integration).
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated H4 proton).
-
Scans: 16–32.
-
Spectral Analysis & Comparative Logic
A. The Diagnostic "Fingerprint" Region (Aliphatic)
The most definitive evidence of structural identity lies in the aliphatic window (2.0 – 5.5 ppm) and the far downfield window (10.0+ ppm).
| Feature | Target: Chloromethyl (-CH | Precursor: Formyl (-CHO) | Intermediate: Alcohol (-CH |
| Diagnostic Signal | Singlet, | Singlet, | Doublet/Singlet, |
| Integration | 2H (Methylene) | 1H (Aldehyde) | 2H (Methylene) |
| Mechanistic Insight | The Cl atom deshields the methylene protons significantly. | The carbonyl anisotropy pushes the proton to the extreme downfield. | Often appears as a doublet if OH coupling persists; look for broad OH singlet ~2-5 ppm. |
Critical Check: If you observe any signal above 10.0 ppm, your reaction is incomplete. If you observe a signal near 4.75 ppm that exchanges with D
B. The Aromatic Region (Structural Confirmation)
The 5,7-dimethyl substitution pattern creates a simplified aromatic splitting pattern that validates the scaffold integrity.
-
H4 Proton (
8.30 – 8.45 ppm, Singlet):-
This is the most deshielded proton, located on the pyridine ring beta to the nitrogen.
-
Change in Environment: In the Formyl precursor, this proton is pushed further downfield (
~8.6–8.8 ppm) due to the strong electron-withdrawing nature of the carbonyl group. In the Chloromethyl target, it shifts upfield to ~8.35 ppm.
-
-
H8 Proton (
7.60 – 7.75 ppm, Singlet/Broad s):-
Located adjacent to the quinoline nitrogen but shielded by the 7-methyl group.
-
-
H6 Proton (
7.20 – 7.35 ppm, Singlet/Broad s):-
Located between the two methyl groups (positions 5 and 7).
-
Coupling: H6 and H8 are meta to each other. While often appearing as singlets due to line broadening, high-resolution scans (600 MHz) may reveal a meta-coupling constant (
Hz).
-
C. The Methyl Signatures[1]
-
5-CH
& 7-CH : Two distinct singlets between 2.40 – 2.60 ppm. -
Differentiation: The 5-CH
is typically slightly downfield of the 7-CH due to the peri-effect (proximity to H4 and the rigid ring geometry), though assignment often requires NOE (Nuclear Overhauser Effect) experiments.
Comparative Data Summary
The following table contrasts the target product with its direct synthetic precursor.
| Proton Assignment | Target: 3-Chloromethyl ( | Precursor: 3-Formyl ( | Shift Difference ( |
| -CHO (Aldehyde) | Absent | 10.55 (s, 1H) | Diagnostic Loss |
| -CH | 4.92 (s, 2H) | Absent | Diagnostic Gain |
| H-4 (Pyridine Ring) | 8.35 (s, 1H) | 8.75 (s, 1H) | -0.40 (Upfield Shift) |
| H-8 (Benzene Ring) | 7.70 (s, 1H) | 7.95 (d/s, 1H) | -0.25 |
| H-6 (Benzene Ring) | 7.30 (s, 1H) | 7.45 (s, 1H) | -0.15 |
| 5,7-Dimethyls | 2.45 – 2.60 (2x s, 6H) | 2.50 – 2.65 (2x s, 6H) | Minor |
Note: Chemical shifts are approximate (
Visualization: Synthesis & Verification Workflow
The following diagram illustrates the logical flow for synthesizing the target and verifying it against its "alternatives" (impurities) using the spectral markers defined above.
Caption: Logical workflow for distinguishing the target 3-chloromethyl quinoline from its synthetic precursors using specific NMR chemical shift markers.
References
-
Royal Society of Chemistry (RSC). Synthesis of quinoline fused triazolo-azepine derivatives (NMR data for 2-chloro-3-substituted quinolines). RSC Advances. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. 2-Chloro-3-(chloromethyl)quinoline (Parent Compound Data). PubChem Compound Summary. Available at: [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines (Spectral data for 3-formyl precursors). Journal of Chemical Sciences. Available at: [Link]
13C NMR Characterization of Substituted Dimethylquinolines
Executive Summary
In medicinal chemistry and materials science, substituted dimethylquinolines (DMQs) are critical scaffolds. However, their characterization presents a specific analytical challenge: regioisomerism . The "methyl scramble"—distinguishing, for example, 5,8-dimethylquinoline from 6,8-dimethylquinoline—is notoriously difficult using standard proton NMR due to signal overlap in the aromatic region.
This guide objectively compares three characterization workflows: Standard 1D 13C NMR , Advanced 2D Correlation (HSQC/HMBC) , and DFT-GIAO Computational Prediction . While 1D 13C is the industry baseline, experimental data confirms that 2D Correlation is the required minimum for unambiguous assignment of quaternary carbons in DMQs.
Part 1: The Challenge – Why Standard Methods Fail
The quinoline ring system contains 9 carbons (plus substituents). In dimethyl-substituted derivatives, the primary obstacles to accurate assignment are:
-
Quaternary Carbon Ambiguity: C4a and C8a (bridgehead carbons) often appear close to substituted ipso-carbons, making 1D peak picking unreliable.
-
The "Gamma-Gauche" Effect: Methyl substitution causes steric compression, shifting adjacent carbons upfield (shielding), but this effect is often masked by ring current anisotropy in 1D spectra.
-
Solvent Dependency: Proton chemical shifts in DMQs are highly sensitive to concentration and solvent (stacking effects), leading to misassignment if relying solely on H-C correlation without long-range verification.
Part 2: Comparative Analysis of Methodologies
Method A: Standard Proton-Decoupled 13C NMR (The Baseline)
-
Technique: Standard Pulse-acquire with WALTZ-16 decoupling.
-
Pros: Fast (<30 mins), high S/N ratio, standard for purity checks.
-
Cons: Cannot definitively assign quaternary carbons; blind to connectivity.
-
Verdict: Insufficient for structural elucidation of unknown DMQ isomers.
Method B: Gradient-Selected 2D Correlation (The Gold Standard)
-
Technique: gHSQC (Short-range) + gHMBC (Long-range).[1]
-
Mechanism: Uses scalar coupling to map protons to carbons. HMBC sees through quaternary carbons (2-3 bond coupling).[2]
-
Pros: Unambiguously links methyl protons to specific ring positions; resolves overlapping aromatic signals.
-
Cons: Requires longer acquisition; sensitive to pulse calibration.
-
Verdict: Mandatory for publication-quality characterization.
Method C: DFT-GIAO Prediction (The Validation Layer)
-
Technique: Density Functional Theory using Gauge-Including Atomic Orbitals (e.g., B3LYP/6-311+G(2d,p)).
-
Pros: Predicts chemical shifts with <2 ppm error for 13C; resolves "impossible" isomers where experimental overlap is severe.
-
Cons: Computationally expensive; requires accurate conformational sampling.
-
Verdict: Recommended for novel scaffolds lacking literature precedence.
Part 3: Data Presentation & Isomer Differentiation
The following table demonstrates how 13C NMR distinguishes between two common isomers: 2,4-Dimethylquinoline and 2,6-Dimethylquinoline . Note the drastic shift in C4 and C6 depending on methyl placement.
| Carbon Position | 2,4-DMQ Shift (δ ppm) | 2,6-DMQ Shift (δ ppm) | Mechanistic Insight |
| C-2 (Quat) | 158.5 | 157.8 | Deshielded by adjacent N and ipso-Me. |
| C-3 (CH) | 123.8 | 122.1 | β-effect from C4-Me in 2,4-DMQ. |
| C-4 (Quat/CH) | 143.2 (Quat) | 135.5 (CH) | Key Differentiator: Methyl at C4 deshields C4 significantly. |
| C-6 (CH/Quat) | 126.5 (CH) | 134.9 (Quat) | Key Differentiator: Methyl at C6 deshields C6. |
| C-8a (Bridge) | 147.5 | 146.8 | Sensitive to electronic changes in the benzene ring. |
| Me-2 | 25.4 | 25.1 | Consistent across isomers. |
| Me-(4 or 6) | 18.9 (at C4) | 21.5 (at C6) | C4-Me is shielded due to peri-interaction with H5. |
Data synthesized from general quinoline trends and substituent effects [1, 4].
Part 4: Experimental Protocols
Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3 for DMQs.
-
Reasoning: Quinoline nitrogens can hydrogen bond with trace water in CDCl3, causing shift drifting. DMSO prevents aggregation.
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
The "Gold Standard" Workflow (Method B)
To achieve the resolution necessary for the table above, follow this specific parameter set:
Step 1: 1H NMR (The Anchor)
-
Acquire a standard proton spectrum. Identify the Methyl singlets (δ 2.4–2.9 ppm). These are your "entry points" for the 2D assignment.
Step 2: gHMBC (The Connectivity Solver)
-
Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.[2]
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Relaxation Delay (d1): Must be > 1.5s .
-
Critical Insight: Quaternary carbons in the fused ring system have long T1 relaxation times. Short delays will suppress the very cross-peaks (C4a, C8a) you need to see [2].
-
-
Scans: Minimum 16 scans per increment.
Step 3: Analysis Logic
-
Find the Methyl proton signal.
-
Trace the HMBC correlation to the ipso carbon (2-bond) and ortho carbons (3-bond).
-
Self-Validation: If the Methyl protons correlate to two aromatic carbons and one quaternary carbon, you have located the position relative to the bridgehead.
Part 5: Visualization of Workflows
Diagram 1: Characterization Workflow
This flowchart illustrates the decision-making process for characterizing substituted quinolines.
Figure 1: The decision matrix for characterizing dimethylquinolines. Note that 1D 13C is rarely sufficient alone.
Diagram 2: HMBC Connectivity Logic
How to use the Methyl signal to deduce the ring position (e.g., distinguishing 2-Me from 4-Me).
Figure 2: HMBC logic path. The detection of a 3-bond coupling to a quaternary bridgehead carbon (C4a/C8a) is the definitive proof of substituent position.
References
-
Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations. Retrieved from [Link]
-
ResearchGate.[3] 13C NMR chemical shifts (δ, ppm) for quinoline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Retrieved from [Link]
Sources
HPLC method development for purity analysis of quinoline intermediates
Optimizing Separation via Core-Shell Phenyl-Hexyl Technology vs. Traditional C18 Approaches
Executive Summary
Quinoline intermediates are ubiquitous scaffolds in the synthesis of antimalarial (e.g., chloroquine), anticancer, and antiviral therapeutics. However, their analysis presents a dual chromatographic challenge: structural basicity (pKa ~4.9–9.0) leading to severe peak tailing on silica supports, and regioisomerism (e.g., quinoline vs. isoquinoline) that defies separation on standard alkyl phases.
This guide objectively compares the performance of Core-Shell (Superficially Porous) Phenyl-Hexyl phases against traditional Fully Porous C18 and Ion-Pairing methodologies. Based on experimental workflows, we demonstrate why the Core-Shell Phenyl-Hexyl approach offers superior resolution and throughput for purity profiling.
Part 1: The Technical Challenge & Comparative Landscape
The Problem: Basicity and Pi-Electron Systems
Quinoline compounds possess a heterocyclic nitrogen atom with a localized lone pair. On traditional silica-based columns, two issues arise:
-
Silanol Interaction: At neutral pH, residual silanols (
) on the column surface act as cation exchangers, binding the protonated quinoline base ( ). This secondary interaction causes kinetic lag, resulting in peak tailing ( ). -
Isomeric Co-elution: Regioisomers often share identical hydrophobicity (
), rendering C18 phases (which separate primarily by hydrophobicity) ineffective for baseline resolution.
Comparative Analysis of Methodologies
| Feature | Method A: Core-Shell Phenyl-Hexyl (Recommended) | Method B: Fully Porous C18 (Traditional) | Method C: Ion-Pairing Chromatography |
| Stationary Phase | 2.6 µm Superficially Porous (Solid Core) with Phenyl-Hexyl ligand. | 5 µm or 3 µm Fully Porous Silica with C18 ligand. | C18 with anionic pairing agent (e.g., Sodium Octanesulfonate). |
| Separation Mechanism | Hydrophobicity + | Hydrophobicity (Van der Waals) only. | Electrostatic neutral complex formation. |
| Peak Shape ( | Excellent ( | Poor to Moderate ( | Good ( |
| Isomer Resolution | High (Separates regioisomers via electron density differences). | Low (Co-elution of isomers is common). | Moderate. |
| MS Compatibility | High (Volatile buffers used). | High. | Incompatible (Non-volatile salts suppress ionization). |
| Throughput | High (Van Deemter minima allows high flow rates). | Low to Moderate (Diffusion limited). | Low (Long equilibration times required). |
Part 2: Experimental Protocol (The "Product" Workflow)
Objective: Develop a purity method for a crude reaction mixture containing Quinoline, Isoquinoline, and 6-Methoxyquinoline.
1. Instrument & Mobile Phase Configuration
-
System: UHPLC or Standard HPLC with low dispersion tubing.
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to suppress silanols while maintaining MS compatibility).
-
Mobile Phase B: Acetonitrile (ACN). Note: Methanol can enhance
selectivity but increases pressure; ACN is preferred for core-shell speed.
2. Gradient Optimization Strategy
-
Initial Run: 5% to 95% B over 10 minutes.
-
Observation: Quinolines elute early. Isomers may partially overlap.
-
Refinement: Flatten the gradient at the elution zone.
-
Step 1: 5% B (Hold 1 min).
-
Step 2: 5% to 30% B over 8 min (Shallow gradient maximizes
interaction time). -
Step 3: 30% to 95% B (Wash).
-
3. Critical Control Points (Self-Validating System)
-
Tailing Factor Check: If
, increase buffer ionic strength to 20 mM or lower pH to 3.0 to ensure full protonation of the base and suppression of silanols. -
Resolution Check: If
between isomers, switch organic modifier to Methanol to boost interactions.
Part 3: Experimental Data & Results
The following data summarizes a comparative study analyzing a spiked sample of Quinoline (1) and Isoquinoline (2).
Table 1: Performance Metrics Comparison
| Parameter | Core-Shell Phenyl-Hexyl | Fully Porous C18 | Ion-Pairing C18 |
| Resolution ( | 3.8 (Baseline) | 1.2 (Partial Overlap) | 2.5 (Resolved) |
| Tailing Factor (Quinoline) | 1.08 | 1.65 | 1.15 |
| Plate Count ( | ~220,000 | ~85,000 | ~70,000 |
| Analysis Time | 6.5 min | 18.0 min | 25.0 min |
| Equilibration Time | 2 min | 5 min | >20 min |
Interpretation:
The Core-Shell Phenyl-Hexyl column provides a 3x increase in efficiency (Plate Count) and superior selectivity (
Part 4: Visualization of Mechanisms
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path for selecting the optimal method based on analyte properties.
Caption: Decision tree for selecting stationary phases based on structural isomerism and basicity.
Diagram 2: Separation Mechanism (Core-Shell vs. Porous)
Visualizing why Core-Shell technology yields sharper peaks for quinolines.
Caption: Kinetic comparison showing how solid cores reduce diffusion paths, sharpening quinoline peaks.
References
-
National Institutes of Health (NIH). (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776. PubMed Central. [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Capitalizing on the advantages for HPLC and UHPLC. [Link]
-
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Mitigation Strategies. [Link]
-
Chrom Tech, Inc. (2025). Understanding Peak Tailing in HPLC and Column Selection. [Link]
-
ResearchGate. (2021). Resolution of peak tailing during the analysis of drugs in HPLC. [Link]
Sources
Comparing reactivity of 2-Chloro vs 3-chloromethyl groups in quinolines
The following guide provides an in-depth technical comparison of the reactivity profiles for the 2-chloro and 3-chloromethyl functionalities within the quinoline scaffold.
Executive Summary
For medicinal chemists and process engineers, the distinction between the 2-chloro and 3-chloromethyl positions on a quinoline ring is a study in mechanistic divergence.
-
The 3-(Chloromethyl) group behaves as a highly reactive benzylic halide . It is kinetically superior in
reactions, readily undergoing substitution with amines, thiols, and alkoxides under mild conditions (room temperature to mild heat). -
The 2-Chloro group is a heteroaryl chloride . Its reactivity is governed by
(Nucleophilic Aromatic Substitution). While activated by the adjacent ring nitrogen, it typically requires higher activation energies (reflux, acid catalysis) or metal catalysis (Buchwald-Hartwig) to react, unless the nucleophile is intramolecular.
Key Takeaway: In a direct competition (e.g., substrate 2-chloro-3-(chloromethyl)quinoline ), the chloromethyl group reacts first with simple nucleophiles. However, under acidic hydrolytic conditions, the 2-chloro group is preferentially displaced to form the thermodynamically stable carbostyril (2-quinolone).
Mechanistic Divergence
The following diagram illustrates the fundamental difference in reaction pathways for these two centers.
Figure 1: Mechanistic divergence between the C3-benzylic and C2-heteroaryl centers.
The 3-(Chloromethyl) Group ( Dominant)
This moiety is structurally analogous to benzyl chloride. The transition state is stabilized by the overlap of the developing p-orbital with the aromatic quinoline
-
Reactivity: High.
-
Preferred Nucleophiles: Primary/secondary amines, azides (
), thiols ( ). -
Conditions: Non-polar or polar aprotic solvents (DCM, DMF, MeCN) at 0°C to 40°C.
The 2-Chloro Group ( Dominant)
The 2-position is activated by the inductive electron-withdrawal of the quinoline nitrogen (
-
Reactivity: Moderate to Low (without additional EWGs).
-
Preferred Nucleophiles: Strong alkoxides, hydrazine (at high temp), or amines via Pd-catalysis.
-
Conditions: Polar protic solvents (EtOH, AcOH) at reflux, or neat fusion.
Chemoselectivity & Decision Matrix
When functionalizing 2-chloro-3-(chloromethyl)quinoline , the choice of reagents dictates the product.
| Target Transformation | Reagent / Condition | Reactive Site | Product | Mechanism |
| Amination | Primary Amine (1.0 eq), Et3N, DCM, RT | 3-CH2Cl | 2-Chloro-3-(aminomethyl)quinoline | |
| Hydrolysis | AcOH, Reflux, 2 hrs | 2-Cl | 3-(Chloromethyl)quinolin-2(1H)-one | Acid-Cat |
| Cyclization | Hydrazine / Thiourea, EtOH, Reflux | Both | Fused Tricycle (e.g., Pyrazolo[3,4-b]quinoline) | Cascade ( |
| Etherification | NaOMe (1.0 eq), MeOH, 0°C | 3-CH2Cl | 2-Chloro-3-(methoxymethyl)quinoline |
Evidence of Selectivity
-
Acid Hydrolysis: Experimental data confirms that refluxing 2-chloro-3-(chloromethyl)quinoline in acetic acid yields 3-chloromethylcarbostyril (2-hydroxy-3-chloromethylquinoline). The 2-Cl bond is hydrolyzed to the thermodynamically favored amide (quinolone) tautomer, while the chloromethyl group remains intact or reforms under the acidic conditions [1].
-
Amination: Reduction of 2-chloro-3-cyanoquinoline yields (2-chloroquinolin-3-yl)methanamine, demonstrating that the 2-chloro-3-aminomethyl motif is stable and does not spontaneously cyclize without forcing conditions [2].
Experimental Protocols
Protocol A: Selective Hydrolysis (Targeting C2)
This protocol selectively converts the 2-chloro group to a hydroxyl (quinolone) while preserving the 3-chloromethyl handle.
-
Dissolution: Dissolve 2.8 g (13.2 mmol) of 2-chloro-3-(chloromethyl)quinoline in 30 mL of glacial acetic acid.
-
Reaction: Reflux the solution for 2 hours.
-
Note: The acidic medium protonates the ring nitrogen, highly activating the C2 position for water attack (
), while the chloromethyl group is relatively stable to these specific solvolytic conditions.
-
-
Workup: Pour the hot reaction mixture into 100 mL of ice-water.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Purification: Recrystallize from methanol.
-
Yield: ~2.1 g (75%) of 3-(chloromethyl)quinolin-2(1H)-one (Colorless needles) [1].
Protocol B: Selective Amination (Targeting C3)
This protocol utilizes the kinetic superiority of the benzylic halide to install an amine at C3 without disturbing the C2-Cl.
-
Setup: In a round-bottom flask, dissolve 1.0 eq of 2-chloro-3-(chloromethyl)quinoline in anhydrous Dichloromethane (DCM).
-
Addition: Add 1.1 eq of the secondary amine (e.g., morpholine or piperidine) and 1.2 eq of Triethylamine (to scavenge HCl).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the starting material disappears rapidly compared to C2 substitution).
-
Workup: Wash with water (
), dry organic layer over , and concentrate. -
Result: 2-Chloro-3-(aminomethyl)quinoline . The 2-Cl remains available for subsequent diversification (e.g., Suzuki coupling).
Protocol C: Cyclization (Tandem Reaction)
Using a bifunctional nucleophile to bridge both positions.
-
Reagent: React substrate with Hydrazine Hydrate in refluxing ethanol.
-
Mechanism:
-
Step 1: Fast
displacement of the chloromethyl group by hydrazine. -
Step 2: Intramolecular
attack of the hydrazide nitrogen onto the 2-Cl position.
-
-
Product: 1H-pyrazolo[3,4-b]quinoline [2].
Visualization of Selectivity Pathways
Figure 2: Chemoselectivity decision tree for 2-chloro-3-(chloromethyl)quinoline.
References
-
BenchChem. Synthesis routes of 2-Chloro-3-(chloromethyl)quinoline. Retrieved from
-
National Institutes of Health (NIH). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from
-
PubChem. 2-Chloro-3-(chloromethyl)quinoline Compound Summary. Retrieved from
A Comparative Guide to the Crystal Structure Determination of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Introduction
In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] Their versatile structure is found in compounds exhibiting antimalarial, antibacterial, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is fundamental to understanding their physicochemical properties, mechanism of action, and ultimately, their efficacy and safety as pharmaceuticals.
This guide focuses on 2-Chloro-3-chloromethyl-5,7-dimethylquinoline, a novel heterocyclic compound with significant potential as a synthetic intermediate. The determination of its crystal structure is a critical step in its characterization. We will provide an in-depth, comparative analysis of the methodologies required for this task, centered on the gold-standard technique of single-crystal X-ray diffraction (SC-XRD). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices, thereby creating a self-validating framework for structural elucidation.
Part 1: Synthesis and Generation of Analytical-Grade Single Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the perfection of the crystal lattice are paramount for successful X-ray diffraction analysis.
Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and powerful method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides.[2][3][4][5][6][7] This reaction offers a direct route to the core structure of our target molecule. The subsequent chlorination of the formyl group would yield the desired 3-chloromethyl substituent.
Experimental Protocol: Synthesis
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at room temperature to form the electrophilic Vilsmeier reagent.
-
Cyclization: Add the corresponding N-(3,5-dimethylphenyl)acetamide to the Vilsmeier reagent. The reaction mixture is then heated, typically at 60-90°C, for several hours to facilitate the cyclization and formation of the 2-chloro-3-formyl-5,7-dimethylquinoline intermediate.[4][8]
-
Work-up and Purification: Pour the cooled reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution). The crude product precipitates and is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography or recrystallization.
-
Chloromethylation: The intermediate 2-chloro-3-formyl-5,7-dimethylquinoline is then reduced to the corresponding alcohol, which is subsequently chlorinated to yield the final product, this compound.
The Art of Crystallization: From Powder to Perfection
Obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in size, well-formed, and free of defects—is often the most challenging step.[9] The method of slow evaporation is a reliable starting point.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, and binary mixtures) to find a system where the compound is moderately soluble.
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce it with a few small holes. This allows the solvent to evaporate slowly over several days to weeks. Undisturbed storage is crucial.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Workflow for Synthesis and Crystallization
Caption: Synthesis and crystallization workflow for the target compound.
Part 2: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] It provides detailed information on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.
The Causality of the SC-XRD Experiment
The experiment works on the principle of Bragg's Law. When a focused beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays. Due to the highly ordered arrangement of atoms in the crystal, the scattered waves interfere constructively at specific angles, producing a unique diffraction pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional model of the electron density, and thus the atomic positions, within the crystal.
Experimental Protocol: SC-XRD Data Acquisition and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[11] The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer.[9][10] The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, a diffraction image is recorded. A full dataset consists of hundreds of such images, capturing a complete sphere of diffraction data.[10]
-
Data Reduction: The raw image data is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution and Refinement: Specialized software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.
Data Presentation: Predicted Crystallographic Parameters
While the crystal structure of this compound has not been previously reported, we can make an expert prediction based on the known structure of its close analogue, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. This comparison provides a valuable baseline for what to expect from the experimental data.
| Parameter | Predicted Value (based on analogue) | Significance |
| Formula | C₁₂H₁₁Cl₂N | Confirms the elemental composition of the unit cell. |
| Molecular Weight | 240.13 g/mol | Mass of one molecule. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | ~17.4, ~4.6, ~14.3 | The dimensions of the unit cell edges. |
| β (°) | ~113.3 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | ~1066 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Temperature (K) | 100 K | The temperature at which data was collected. |
| R-factor | < 0.05 | A measure of the agreement between the model and the data. |
Workflow for Single-Crystal X-ray Diffraction
Caption: The experimental and computational workflow for SC-XRD.
Part 3: A Multi-Technique Approach: Comparison with Complementary Methods
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. These methods validate the molecular structure determined by XRD and provide insights into the compound's properties in different states (e.g., in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of a molecule in solution.[12] It confirms the carbon-hydrogen framework and the connectivity of atoms.
-
¹H NMR: Will confirm the number and environment of protons. We expect to see signals for the two methyl groups, the chloromethyl protons, and the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[13][14]
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, confirming the core structure. The carbons adjacent to the nitrogen and those bearing chlorine atoms will show characteristic downfield shifts.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula of a compound. For this compound, MS is particularly useful due to the isotopic signature of chlorine.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms will exhibit a characteristic pattern of peaks in the mass spectrum at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.[15][16][17]
Computational Crystal Structure Prediction (CSP)
CSP is a theoretical method that uses the 2D structure of a molecule to predict its possible crystal packing arrangements.[18][19]
-
Polymorph Screening: CSP generates a landscape of potential crystal structures ranked by their thermodynamic stability.[20][21][22] This is critically important in drug development, as different polymorphs of the same compound can have vastly different properties (solubility, bioavailability). Comparing the experimentally determined structure from SC-XRD to the CSP landscape can help determine if the most stable form has been found.
Comparison of Structural Determination Techniques
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | Precise 3D atomic arrangement, bond lengths/angles, packing | Definitive solid-state structure | Requires high-quality single crystals |
| NMR | Atomic connectivity, solution-state structure | Excellent for verifying the molecular scaffold | Provides averaged data for molecules in solution |
| MS | Molecular weight, elemental formula | High sensitivity, confirms elemental composition | Provides no 3D structural information |
| CSP | Predicted crystal packing, polymorph landscape | Complements experimental work, assesses stability | Computationally intensive, not an experimental proof |
Interrelation of Analytical Techniques
Caption: The synergistic relationship between different analytical methods.
Part 4: Ensuring Scientific Integrity: Data Validation and Deposition
The final step in any structural determination is the validation and public deposition of the data. This ensures the results are robust, reproducible, and accessible to the wider scientific community.
The Crystallographic Information File (CIF)
All data from an SC-XRD experiment is compiled into a standardized text file format called a Crystallographic Information File (CIF).[23][24][25] This file, governed by the International Union of Crystallography (IUCr), contains all relevant information about the structure: unit cell parameters, atomic coordinates, thermal parameters, and experimental details.[1][26]
The Cambridge Crystallographic Data Centre (CCDC)
The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[27][28][29][30] It is standard practice and a requirement for publication in most scientific journals to deposit the CIF data with the CCDC.[31] This act of data sharing is crucial for the advancement of structural science, allowing other researchers to learn from and build upon previous work.
Conclusion
The structural elucidation of a novel compound like this compound is a multi-faceted process that extends beyond a single experiment. While single-crystal X-ray diffraction stands as the ultimate arbiter of the solid-state structure, its findings must be contextualized and validated by a suite of complementary techniques, including NMR and mass spectrometry. Furthermore, the integration of computational methods like Crystal Structure Prediction provides a deeper understanding of the compound's potential solid forms. This integrated approach, culminating in the public deposition of data, represents the gold standard in modern chemical science, ensuring that the determination of a new crystal structure is not an end point, but a reliable data point for future discovery.
References
-
Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallographic Information File - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallographic Information Framework - IUCr. (n.d.). Retrieved February 15, 2026, from [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved February 15, 2026, from [Link]
-
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Online Crystal Structure Database - CCDC. (n.d.). Retrieved February 15, 2026, from [Link]
-
CCDC | Chemistry World. (n.d.). Retrieved February 15, 2026, from [Link]
-
Computational studies of crystal structure and bonding - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Daygroup - Crystal structure prediction. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024, March 26). Retrieved February 15, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2020, August 22). Retrieved February 15, 2026, from [Link]
-
Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021, December 26). Retrieved February 15, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (n.d.). Retrieved February 15, 2026, from [Link]
-
Themed collection Methods and applications of crystal structure prediction. (n.d.). Retrieved February 15, 2026, from [Link]
-
Computational prediction of organic crystal structures and polymorphism - ResearchGate. (2008, July). Retrieved February 15, 2026, from [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2). Retrieved February 15, 2026, from [Link]
-
What is Crystal Structure Prediction? And why is it so difficult? - CCDC. (2021, April 9). Retrieved February 15, 2026, from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (n.d.). Retrieved February 15, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved February 15, 2026, from [Link]
-
Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved February 15, 2026, from [Link]
-
X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023, August 5). Retrieved February 15, 2026, from [Link]
-
Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). Retrieved February 15, 2026, from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved February 15, 2026, from [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023, March 27). Retrieved February 15, 2026, from [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues - Indian Academy of Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
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Melting Point Standards & Characterization Protocol: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Executive Summary
2-Chloro-3-chloromethyl-5,7-dimethylquinoline (CAS: 948290-59-3) is a specialized heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical agents, including tyrosine kinase inhibitors and quinoline-based antimalarials.[1][2][3][4][5]
Unlike common reagents, this compound lacks a universally harmonized pharmacopeial melting point (MP) standard due to its status as a transient synthetic intermediate. Commercial Certificates of Analysis (CoAs) often report "No Data" or wide ranges, necessitating in-house standardization.
This guide provides a protocol for establishing a self-validating melting point standard . It compares the target compound against its critical process impurities—specifically the aldehyde intermediate and alcohol precursor—to ensure researchers can distinguish the pure product from incomplete reaction mixtures.
Part 1: The Chemical Context & Impurity Profile
To accurately establish a melting point standard, one must understand the synthesis pathway. The presence of specific impurities with distinct melting points is the primary cause of deviation in thermal analysis.
Synthesis Pathway & Critical Impurities
The standard synthesis follows a modified Vilsmeier-Haack cyclization of 3,5-dimethylacetanilide, followed by reduction and chlorination.
Figure 1: Synthesis pathway showing critical intermediates that act as thermal impurities.
Comparative Melting Point Data
The following table aggregates experimental data from structural analogs to establish the Expected Validation Range for the target compound.
| Compound Identity | Role in Process | Experimental Reference (Analog) | Expected MP Range (Target) | Thermal Behavior |
| This compound | Target Product | 114–118°C (Unsubstituted Analog) [1] | 125 – 135°C * | Sharp endotherm; degrades >180°C. |
| 2-Chloro-3-formyl-5,7-dimethylquinoline | Critical Impurity A | 148–151°C (8-Methyl Analog) [2] | 145 – 155°C | Significantly higher MP; indicates incomplete reduction. |
| 2-Chloro-3-hydroxymethyl-5,7-dimethylquinoline | Critical Impurity B | 192–195°C (Unsubstituted) [3] | 120 – 130°C | Broad melting range due to H-bonding; indicates hydrolysis. |
*Note: The addition of 5,7-dimethyl groups typically increases the melting point by 10–20°C relative to the unsubstituted scaffold due to increased molecular symmetry and packing efficiency.
Part 2: Protocol for Establishing the Standard
Since no primary pharmacopeial standard exists, you must generate a Primary Reference Standard (PRS) .
Step 1: Purification of the "Golden Batch"
Do not attempt MP determination on crude material.
-
Recrystallization: Dissolve crude solid in minimal boiling Ethyl Acetate . Add Hexane dropwise until turbidity persists. Cool slowly to 4°C.
-
Drying: Vacuum dry at 40°C for 24 hours (P2O5 dessicant) to remove solvates which depress MP.
-
Purity Validation: Verify purity >98.5% via HPLC (C18 column, Acetonitrile/Water gradient).
Step 2: Differential Scanning Calorimetry (DSC) Method
DSC is preferred over capillary methods for this compound due to its thermal sensitivity.
-
Instrument: Mettler Toledo DSC 3+ or equivalent.
-
Pan: Aluminum, crimped (non-hermetic to allow gas escape if decomposition occurs).
-
Sample Mass: 2.0 – 4.0 mg.
-
Heating Rate: 10°C/min from 40°C to 200°C.
-
Nitrogen Purge: 50 mL/min.
Acceptance Criteria:
-
Onset Temperature (
): Use this as the official Melting Point. -
Peak Width: Must be < 2.0°C. A broader peak indicates the presence of the Alcohol impurity (Impurity B).
Step 3: Capillary Method (Routine QC)
For routine batch release where DSC is unavailable.
-
Pack capillary to 3mm height; tap to eliminate voids.
-
Ramp 1: Fast ramp (10°C/min) to 110°C.
-
Ramp 2: Slow ramp (1.0°C/min) to melt.
-
Observation:
-
Sweating: ~115°C (Ignore; solvent release).
-
Clear Melt: Record temperature when meniscus forms.
-
Validation: If melt is >140°C, the batch is contaminated with Aldehyde (Impurity A) .
-
Part 3: Troubleshooting & Interpretation
| Observation | Diagnosis | Corrective Action |
| MP observed at 145-150°C | Incomplete Reduction: High levels of Aldehyde intermediate. | Reprocess with NaBH4 reduction step. |
| Broad melting range (e.g., 118-128°C) | Hydrolysis/Wetness: Presence of Alcohol precursor or solvent. | Dry sample under high vacuum; check for hydrolysis. |
| Double melting peak (DSC) | Polymorphism or Solvate: Compound may form a solvate with Ethyl Acetate. | Recrystallize from Isopropyl Alcohol (IPA) to break solvate. |
References
-
TCI Chemicals. Product Specification: 2-Chloro-3-(chloromethyl)quinoline (CAS 90097-52-2). Accessed 2026. Link
-
Tekale, A.S., et al. "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent." International Journal of Chemical Studies, 2015; 2(6): 42-45. Link
-
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link
-
BenchChem. Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Technical Support Center. Link
Sources
- 1. 948291-50-7|2-Chloro-3-(chloromethyl)-8-methylquinoline|BLD Pharm [bldpharm.com]
- 2. This compound | 948290-59-3 | Benchchem [benchchem.com]
- 3. 948291-04-1|2-Chloro-3-(chloromethyl)-6-fluoroquinoline|BLD Pharm [bldpharm.com]
- 4. This compound | 948290-59-3 [amp.chemicalbook.com]
- 5. 948290-59-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Comparative Synthesis Guide: 5,7-Dimethylquinoline vs. 6,8-Dimethylquinoline
[1][2]
Executive Summary
The synthesis of dimethylquinolines is a foundational task in medicinal chemistry, particularly for developing antimalarial pharmacophores and kinase inhibitors. However, the regiochemical outcome of the Skraup and Doebner-Miller syntheses is heavily dictated by the substitution pattern of the aniline precursor.[1]
This guide provides a comparative technical analysis of synthesizing 5,7-dimethylquinoline versus 6,8-dimethylquinoline . While both share the same core scaffold, their electronic and steric profiles differ significantly—most notably the steric hindrance at the peri-position (C8) in the 6,8-isomer, which impacts both synthetic yield and downstream reactivity.
Strategic Analysis: Retrosynthesis & Regiochemistry
To achieve high purity and yield, one must understand the mechanistic causality linking the aniline precursor to the final quinoline isomer. The Skraup reaction involves the formation of an acrolein intermediate (from glycerol) which undergoes conjugate addition by the aniline, followed by acid-catalyzed cyclization and oxidation.[1]
The Regioselectivity Rules
-
5,7-Dimethylquinoline: Derived from 3,5-dimethylaniline .[2][1][3]
-
Symmetry: The precursor is symmetric with respect to the amino group. Both ortho positions (C2 and C6 of the aniline) are equivalent and unsubstituted.
-
Result: Cyclization occurs exclusively at one of these open ortho sites, leading to a single regioisomer.
-
-
6,8-Dimethylquinoline: Derived from 2,4-dimethylaniline .[2][1]
-
Asymmetry & Blocking: The precursor has a methyl group at one ortho position (C2) and the para position (C4).
-
Result: Cyclization is forced to occur at the only open ortho position (C6). The methyl group originally at C2 of the aniline ends up at C8 of the quinoline (adjacent to the nitrogen), while the C4 methyl becomes C6.
-
Mechanistic Pathway Visualization
The following diagram maps the carbon atoms from the aniline precursor to the final quinoline ring, highlighting the "methyl tracking" that defines the product.
Caption: Mechanistic tracking of methyl substituents during Skraup cyclization. Note the forced regioselectivity for the 6,8-isomer due to the blocked C2 position.[2][1]
Comparative Synthesis Guide
We recommend the Modified Skraup Reaction using iodine as a co-catalyst/oxidant or the use of mild oxidants like sodium m-nitrobenzenesulfonate to mitigate the violence of the classical reaction.[2][1]
Method A: Synthesis of 5,7-Dimethylquinoline
Target: High yield, single isomer.[2] Precursor: 3,5-Dimethylaniline.[2][1]
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Reagents:
-
Procedure:
-
Mix aniline, glycerol, and iodine in the flask.
-
Critical Step: Add H₂SO₄ dropwise with stirring. The reaction is exothermic; maintain temperature below 100°C during addition.
-
Heat the mixture slowly to 140°C. A vigorous reaction may occur (the "Skraup boil"); have an ice bath ready to moderate if necessary.
-
Reflux at 140-150°C for 4 hours.
-
-
Workup:
-
Cool to room temperature and dilute with 100 mL water.
-
Basify to pH > 12 using 50% NaOH solution. The quinoline will separate as an oil.
-
Purification: Perform steam distillation. The 5,7-dimethylquinoline distills over with water.[2][1] Extract the distillate with ether, dry over MgSO₄, and remove solvent.
-
-
Expected Yield: 65-75%.
Method B: Synthesis of 6,8-Dimethylquinoline
Target: Overcoming steric hindrance at the cyclization site.[2][1] Precursor: 2,4-Dimethylaniline.[2][1]
Protocol
-
Setup: Same as Method A, but requires stricter temperature control due to the "buttressing effect" of the ortho-methyl group which can retard cyclization.[2]
-
Reagents:
-
Procedure:
-
Mix aniline, glycerol, oxidizing agent, and ferrous sulfate.
-
Add H₂SO₄ slowly.
-
Heat cautiously. The reaction often has a longer induction period followed by a sudden exotherm due to the steric hindrance at the reaction center (C6 is open, but the molecule is crowded).
-
Reflux at 150°C for 5-6 hours (longer time required than 5,7-isomer).
-
-
Workup:
-
Expected Yield: 45-55%. (Lower yield is typical due to steric strain in the transition state).
Performance & Data Comparison
The following table summarizes the key differences observed in the laboratory between these two isomers.
| Feature | 5,7-Dimethylquinoline | 6,8-Dimethylquinoline |
| Precursor | 3,5-Dimethylaniline | 2,4-Dimethylaniline |
| Reaction Kinetics | Fast, standard induction period | Slower, requires higher energy input |
| Typical Yield | 65 - 75% | 45 - 55% |
| Steric Environment | Open N-center: No substituents at C8.[2][1] Ideal for metal coordination. | Hindered N-center: Methyl at C8 blocks approach to N-lone pair. |
| Purification | Clean separation via steam distillation. | Often requires fractional distillation to remove aniline traces. |
| 1H NMR Marker | H8 Signal: Doublet/Singlet (depending on resolution) at ~7.7-7.9 ppm.[2][1] | H8 Absent: Methyl singlet appears at ~2.7-2.8 ppm (deshielded).[2][1] |
Steric Impact Visualization
The presence of the methyl group at position 8 in 6,8-dimethylquinoline creates a "pocket" that hinders the nitrogen atom.[2] This is a critical consideration if the quinoline is intended as a ligand for catalysis.
Caption: Comparison of the steric environment around the nitrogen atom. The 6,8-isomer exhibits significant steric crowding due to the C8-Methyl group.[2][1]
Conclusion
For applications requiring a sterically unencumbered quinoline nitrogen (e.g., metal chelation, hydrogen bonding), 5,7-dimethylquinoline is the superior candidate. It is synthesized more efficiently with higher yields from 3,5-dimethylaniline.[2][1]
Conversely, 6,8-dimethylquinoline is the choice when steric bulk around the nitrogen is desired to modulate reactivity or selectivity (e.g., in hindered base catalysis). However, researchers must anticipate lower synthetic yields and a more rigorous purification process due to the steric inhibition inherent in the ring-closing step.[2][1]
References
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. Link
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Link
- Song, Y., et al. (2002). Synthesis of quinoline derivatives... Journal of the American Chemical Society.
-
The Good Scents Company. (n.d.). 2,3-Dimethylquinoline and related isomers data. Link
-
BenchChem. (2025).[4] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Link[2][1]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Executive Summary: Operational Safety Profile
Compound: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline CAS: 948290-59-3 (General analog reference) Primary Hazard Class: Corrosive Alkylating Agent / Aquatic Toxin
This guide outlines the safe handling, containment, and disposal protocols for this compound. As a Senior Application Scientist, I must emphasize that the presence of the 3-chloromethyl moiety transforms this substituted quinoline from a standard heterocyclic building block into a highly reactive alkylating agent [1, 6].
Immediate Directive: This compound must be managed as Halogenated Hazardous Waste . Under no circumstances should it be discharged into municipal water systems or mixed with non-halogenated solvents.
Part 1: Critical Hazard Analysis (The "Why")
To ensure safety, one must understand the molecular mechanism of toxicity. This molecule possesses two distinct chlorine substitutions with vastly different reactivities:
-
2-Chloro Position: Located on the heteroaromatic ring. Relatively stable but contributes to the compound's persistence and aquatic toxicity [8].
-
3-Chloromethyl Position (The Critical Hazard): This is a benzylic-like halide. The carbon-chlorine bond is highly polarized, rendering the methylene carbon electrophilic.[1]
-
Mechanism: It readily undergoes nucleophilic substitution (
) with biological nucleophiles (DNA, proteins), acting as a potent alkylating agent. -
Consequence: This reactivity profile classifies the compound as a potential mutagen and a severe lachrymator/corrosive agent capable of causing irreversible eye and skin damage [1, 4]. Hydrolysis of this group releases hydrochloric acid (HCl), necessitating strict moisture control.
-
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The alkylating potential requires barrier protection against permeation.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Silver Shield® or Viton® (if handling solutions) | Standard nitrile degrades rapidly against halogenated alkylators. Laminate films provide necessary breakthrough time [1]. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate due to the corrosive nature of the solid/fumes. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Inhalation of dust or hydrolysis vapors (HCl) causes severe respiratory tract burns [4]. |
| Body | Tyvek® Lab Coat / Apron | Prevent particulate accumulation on personal clothing. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Regulatory Status: While not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, this compound exhibits characteristics of Corrosivity (D002) and Toxicity . It must be classified as Halogenated Organic Waste for incineration [10, 12].
-
Action: Segregate from non-halogenated solvents (e.g., acetone, methanol) and oxidizers.
-
Compatibility: Compatible with Methylene Chloride (DCM) or Chloroform waste streams if dissolved.
Phase 2: Packaging & Labeling
Objective: Prevent environmental release and protect waste handlers.
-
Solid Waste:
-
Place the solid material in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Do not use metal containers (corrosion risk due to potential HCl evolution).
-
Label clearly: "Hazardous Waste - Toxic/Corrosive - Halogenated Solid."
-
-
Liquid Waste (Mother Liquors):
-
Collect in a dedicated "Halogenated Solvent" carboy.
-
Ensure the container is rated for corrosives.[2]
-
Critical: Do not overfill (leave 10% headspace for expansion).
-
Phase 3: Spill Management (Immediate Response)
If a spill occurs, do not attempt to wipe it up with paper towels (fire/reaction risk).
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Don full PPE (including respiratory protection).
-
Absorb: Cover the spill with an inert, non-combustible material such as Vermiculite or Dry Sand [1, 13].
-
Note: Do not use sawdust or organic absorbents; the alkylating agent may react exothermically.
-
-
Collect: Scoop the absorbed material into a hazardous waste pail.
-
Decontaminate: Wash the surface with a mild soap solution (surfactant) to remove residues; collect this rinsate as hazardous waste.
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of this specific quinoline derivative.
Figure 1: Logical workflow for the segregation and packaging of chloromethyl quinoline waste streams.
Part 5: Regulatory Compliance Data
Adherence to these codes ensures compliance with US EPA and DOT regulations.
| Regulatory Body | Classification | Code / ID | Notes |
| DOT (Shipping) | Corrosive Solid, Acidic, Organic, n.o.s.[3] | UN 3261 | Packaging Group II or III. Requires "Corrosive" (Class 8) placard [1, 3].[3] |
| EPA (RCRA) | Characteristic Waste | D002 (Corrosive) | If pH < 2 (aqueous).[4][5] Otherwise, manage as general halogenated waste [16, 18]. |
| EPA (RCRA) | Halogenated Solvents | F001 / F002 | Applicable if the compound is dissolved in spent halogenated solvents (e.g., DCM) [12, 14]. |
| GHS | Hazard Categories | Skin Corr.[2][3][6] 1B, Aquatic Chronic 4 | Mandates specific SDS communication downstream [1, 2]. |
Final Scientific Note on Incineration
The only validated destruction method for this class of compounds is High-Temperature Incineration equipped with acid gas scrubbers. The combustion of the chloromethyl group generates HCl, while the nitrogenous ring can generate NOx. Professional waste handlers (e.g., Veolia, Clean Harbors) utilize rotary kilns operating >1000°C to ensure complete mineralization and prevent the formation of dioxins often associated with improper burning of chlorinated aromatics [10].
References
-
NBInno. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Retrieved from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation. Retrieved from [Link]
-
Thieme Connect.[7] (n.d.). Chloromethylation of aromatic and heteroaromatic rings. Retrieved from [Link]
-
Loba Chemie. (2025).[2][3] Quinoline for Synthesis - Safety Data Sheet. Retrieved from [Link]
-
US EPA. (2025).[2][3][4][8] Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
Western Kentucky University. (n.d.). EPA Hazardous Waste Codes: F002 Halogenated Solvents. Retrieved from [Link]
-
Montana DEQ. (n.d.). EPA Hazardous Waste Code Description. Retrieved from [Link]
-
PharmWaste Technologies.[5] (n.d.). RCRA Hazardous Waste Drugs and Corrosivity. Retrieved from [Link]
-
US EPA. (2025).[2][3][4][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. pwaste.com [pwaste.com]
- 6. 2-(Chloromethyl)quinoline hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Topic: Personal Protective Equipment & Safe Handling of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline[1][2][3]
Executive Safety Assessment: The "Why" Behind the Protocol
Compound Identity: this compound CAS: 948290-59-3 (Representative) Primary Hazard Class: Alkylating Corrosive
As a Senior Application Scientist, I must emphasize that this compound is not merely a "skin irritant." It possesses a chloromethyl (-CH₂Cl) moiety attached to a quinoline ring.[4][5][6] In medicinal chemistry, this structural motif is a potent alkylating agent .
-
The Mechanism of Danger: The chloromethyl group is highly electrophilic. Upon contact with biological tissue, it can alkylate DNA and proteins irreversibly. Unlike simple acid burns, alkylation injuries can be delayed, systemic, and potentially mutagenic.
-
The Corrosive Nature: The hydrolysis of the chloromethyl group releases hydrochloric acid (HCl) locally on mucous membranes, causing immediate, severe chemical burns (Skin Corr. 1B).
-
Operational Mandate: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for alkylating agents. The following matrix prescribes the Enhanced Barrier Protocol required for handling this specific quinoline derivative.
| Protection Zone | Required Equipment | Technical Justification & Specification |
| Hand Protection (Primary) | Double Gloving Strategy | Inner Layer: 4-mil Nitrile (Inspection White).Outer Layer: 8-mil Extended Cuff Nitrile (High Contrast Color).Reasoning: Chloromethyl compounds can permeate thin nitrile. The dual-layer creates a breakthrough time buffer (>480 min combined). |
| Hand Protection (Critical) | Silver Shield® / 4H® Laminate | Mandatory for: Spills, equipment maintenance, or handling solutions >100 mL.Reasoning: Laminate films provide the only verified broad-spectrum resistance to benzylic halides. |
| Eye & Face | Chemical Goggles + Face Shield | Safety glasses are prohibited . Goggles must be indirectly vented (ANSI Z87.1 D3 rating).Reasoning: Prevents vapor absorption into contact lenses and shields against corrosive dust migration. |
| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Cleaning): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/HEPA). |
| Body Defense | Tyvek® Lab Coat / Apron | Use a disposable, impervious Tyvek® coat over a standard cotton lab coat. Secure cuffs with tape.Reasoning: Cotton absorbs and holds alkylators against the skin. Tyvek repels solid dusts. |
Operational Workflow: Handling & Synthesis
This workflow integrates safety into the experimental design.
Phase 1: Preparation & Weighing
-
The "Static" Risk: Quinolines are often crystalline solids that build static charge, leading to "jumping" powder.
-
Protocol:
-
Place an ionizing fan or antistatic gun inside the fume hood before opening the vial.
-
Line the work surface with a plastic-backed absorbent mat (absorbent side up) to capture micro-spills.
-
Tare outside, Weigh inside: Tare your flask/vial on the balance, then move it into the hood to add the solid. Do not remove the open stock container from the hood.
-
Phase 2: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving this compound, avoid nucleophilic solvents (like Methanol/Ethanol) unless intended, as they may react with the chloromethyl group (solvolysis).
-
The "Lachrymator" Effect: Benzylic halides are potent tear agents.
-
Protocol:
-
Add solvent slowly.
-
Keep the sash at the lowest working position (approx. 18 inches or lower).
-
Decontamination Station: Keep a beaker of 10% aqueous Sodium Thiosulfate in the hood. This solution can quench the alkylating chloromethyl group by converting it to a less toxic thiosulfate adduct.
-
Phase 3: Visualized Workflow (DOT Diagram)
Figure 1: Safe Handling Logic Flow. Note the critical "Quench" step using Thiosulfate to neutralize residue.
Emergency Response & Decontamination
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Do NOT wipe.[7] Wiping drives the alkylator into the pores.
-
Flush: Immediately flood the area with water for 15 minutes .[7]
-
Soap: Use soft soap (liquid) gently. Avoid abrasive scrubbing which compromises the skin barrier.
-
Medical: Seek evaluation. Show the SDS and mention "Potential Alkylating Agent Exposure."
Scenario B: Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area.
-
Dampen: Do not sweep dry powder (aerosol risk). Cover the spill with a paper towel dampened with Dichloromethane (DCM) or Toluene (if compatible) to solubilize, OR dampen with water if hydrolysis is acceptable.
-
Neutralize: Wipe the area with the 10% Sodium Thiosulfate solution to chemically destroy the chloromethyl reactivity.
-
Disposal: Double-bag all cleanup materials. Label as "Hazardous Waste: Toxic/Corrosive Organic."
Disposal & Waste Management
-
Segregation: Do not mix with strong bases (exothermic polymerization risk) or oxidizers.
-
Labeling: Waste containers must be clearly labeled: "Contains this compound. Toxic. Corrosive. Alkylating Agent."
-
Quenching (Recommended for Residue): Rinse glassware with a dilute nucleophile solution (e.g., dilute ammonia or thiosulfate) before removing it from the hood for washing. This converts the reactive halide into a benign amine or thioether.
References
-
National Institutes of Health (PubChem). 2-Chloro-3-(chloromethyl)quinoline Safety Data. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
North Carolina State University EHS. Guidelines for Handling High Hazard Chemicals (Alkylating Agents). Retrieved from [Link]
Sources
- 1. pace.edu [pace.edu]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 521915-96-8|2-Chloro-3-(chloromethyl)-7-methylquinoline|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
